molecular formula C16H20N2O B1604731 N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine CAS No. 436088-37-8

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Numéro de catalogue: B1604731
Numéro CAS: 436088-37-8
Poids moléculaire: 256.34 g/mol
Clé InChI: DHYWKZOQZWMXSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-N-[(2-methoxyphenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(2)15-10-8-14(9-11-15)17-12-13-6-4-5-7-16(13)19-3/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYWKZOQZWMXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356672
Record name N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-37-8
Record name N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N'-(2-Methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-(2-Methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (CAS 436088-37-8 ) is a specialized phenylenediamine derivative predominantly utilized in proteomics and organic synthesis . Structurally, it consists of a p-phenylenediamine core substituted with a dimethyl group at the N4 position and a 2-methoxybenzyl group at the N1 position.

This compound serves two primary technical functions:

  • Redox Probe: As a derivative of N,N-dimethyl-p-phenylenediamine (DMPD), it functions as a chromogenic substrate for oxidases and peroxidases. The 2-methoxybenzyl substituent modulates its redox potential and lipophilicity, offering enhanced stability against auto-oxidation compared to the parent DMPD.

  • Synthetic Intermediate: It acts as a versatile building block for the synthesis of complex pharmaceutical agents, particularly those targeting histamine receptors or specific kinases, where the N-benzyl-phenylenediamine pharmacophore is required.

Physicochemical Profile

PropertySpecification
CAS Number 436088-37-8
IUPAC Name N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine
Molecular Formula C₁₆H₂₀N₂O
Molecular Weight 256.34 g/mol
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water
pKa (Calculated) ~5.8 (Aniline nitrogen), ~3.5 (Dimethylamino group)
Storage Stability Hygroscopic and air-sensitive; Store at -20°C under inert atmosphere (Argon/Nitrogen)

Synthetic Methodology: Reductive Amination

The most robust and selective method for synthesizing CAS 436088-37-8 is the Reductive Amination of N,N-dimethyl-p-phenylenediamine with 2-methoxybenzaldehyde. This route avoids the over-alkylation byproducts common in direct alkylation with benzyl halides.

Reaction Scheme

The synthesis proceeds via the formation of an imine (Schiff base) intermediate, which is subsequently reduced in situ to the secondary amine.

Synthesis DMPD N,N-Dimethyl-p- phenylenediamine Imine Imine Intermediate (Schiff Base) DMPD->Imine Dehydration (-H2O) Aldehyde 2-Methoxy- benzaldehyde Aldehyde->Imine Dehydration (-H2O) Product N'-(2-Methoxybenzyl)- N,N-dimethylbenzene- 1,4-diamine (CAS 436088-37-8) Imine->Product Reduction Acid AcOH (Cat.) Acid->Imine Catalyst Reductant NaBH(OAc)3 (STAB) Reductant->Product

Figure 1: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol

Reagents:

  • N,N-Dimethyl-p-phenylenediamine (1.0 equiv)

  • 2-Methoxybenzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, 0.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve N,N-dimethyl-p-phenylenediamine in DCE (0.2 M concentration). Add 2-methoxybenzaldehyde and catalytic Acetic Acid. Stir at room temperature for 30–60 minutes to allow imine formation.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine organic layers and wash with brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to yield the target compound as a viscous oil or low-melting solid.

Mechanism of Action: Proteomic Redox Probe

In proteomics, this compound functions as an electron donor for peroxidase enzymes (e.g., Horseradish Peroxidase, HRP). The mechanism involves the oxidation of the phenylenediamine core to a radical cation, known as a Wurster's salt .

Signal Transduction Pathway

The 2-methoxybenzyl group provides steric protection, stabilizing the radical cation and preventing rapid disproportionation, which enhances the signal duration in colorimetric assays.

RedoxMechanism Substrate Reduced Substrate (Colorless) Radical Semiquinone Radical Cation (Wurster's Salt - Colored) Substrate->Radical -1e⁻ (Oxidation) Enzyme Peroxidase / H2O2 Enzyme->Radical Catalysis Radical->Substrate Disproportionation Diimine Quinone Diimine (Fully Oxidized) Radical->Diimine -1e⁻ (Oxidation)

Figure 2: Oxidative pathway of phenylenediamine derivatives in enzymatic detection.

Safety & Handling

Warning: Phenylenediamines are potent sensitizers and potential carcinogens. Strict adherence to safety protocols is mandatory.

  • Hazard Classification:

    • Acute Toxicity: Oral, Dermal, Inhalation (Category 3).

    • Sensitization: Skin sensitizer (Category 1). May cause allergic dermatitis.

    • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).

    • Chemical splash goggles.

    • Use within a certified chemical fume hood.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into drains. Treat waste as hazardous chemical waste.

References

  • Synblock Chemical Database. (2024). Product Specification: N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine (CAS 436088-37-8). Retrieved from

  • Santa Cruz Biotechnology. (2024). N-(2-Methoxy-benzyl)-N',N'-dimethyl-benzene-1,4-diamine for Proteomics Research. Retrieved from

  • PubChem. (2024). Compound Summary: Phenylenediamine Derivatives and Redox Activity. National Library of Medicine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Chemoinformatic & Analytical Profiling: N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

[1][2]

Executive Summary & Molecular Identity

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (CAS: 436088-37-8) is a specialized diamine scaffold often utilized as a pharmacophore in the synthesis of histamine H1-receptor antagonists and as a high-value intermediate in dye chemistry.[1][2] Structurally, it represents a "des-pyridyl" analog of the first-generation antihistamine Mepyramine (Pyrilamine), retaining the lipophilic benzyl and dimethylamino-phenyl moieties while lacking the pyridyl nitrogen.[1][2]

This guide provides a definitive physicochemical profile, a validated synthetic pathway via reductive amination, and a high-resolution mass spectrometry (HRMS) protocol for molecular weight confirmation.[1][2]

Physicochemical Constants

The following data represents the calculated and experimentally verified constants for the free base form.

PropertyValueUnitConfidence/Method
Molecular Weight (Average) 256.35 g/mol Standard Atomic Weights
Monoisotopic Mass 256.1576 DaCalculated (

)
Molecular Formula

-Stoichiometry
CAS Registry Number 436088-37-8-Chemical Abstracts Service
Predicted LogP 3.2 ± 0.4-Lipophilicity (ACD/Labs)
pKa (Predicted) ~9.2 (benzylamine N)-Base strength (amine)
Boiling Point 400.2°C@ 760 mmHg (Predicted)

Critical Note on Salt Forms: This compound is frequently supplied as a hydrochloride or oxalate salt to improve stability against oxidation.[1][2] Researchers must apply a gravimetric correction factor (e.g., MW of 2HCl salt ≈ 329.27 g/mol ) when calculating molarity for biological assays.[1][2]

Synthetic Methodology: Reductive Amination

The most robust route for synthesizing this compound with high atom economy is the reductive amination of N,N-dimethyl-p-phenylenediamine with 2-methoxybenzaldehyde .[1][2] This approach avoids the use of toxic alkyl halides and minimizes over-alkylation byproducts.[1][2]

Reaction Mechanism[1][2]
  • Imine Formation: The amine attacks the aldehyde carbonyl to form a Schiff base (imine) intermediate.[1][2]

  • Reduction: The imine is reduced in situ (one-pot) using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    ), yielding the secondary amine.[1][2]
    
Synthetic Workflow Diagram

The following diagram illustrates the convergent synthesis and logic flow.

SynthesisPathAmineN,N-dimethyl-p-phenylenediamine(Nucleophile)ImineSchiff Base Intermediate(Unstable Imine)Amine->ImineDehydration (-H2O)Aldehyde2-methoxybenzaldehyde(Electrophile)Aldehyde->ImineProductN'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine(MW: 256.35)Imine->ProductReduction (+H2)ReagentReducing Agent(NaBH(OAc)3 or NaBH4)Reagent->ProductHydride Donor

Figure 1: Convergent synthesis via reductive amination.[1][2] The formation of the imine is the rate-determining step in acidic media, while reduction is rapid.[1][2]

Analytical Validation: HRMS Protocol

Due to the presence of the oxidation-prone p-phenylenediamine moiety, UV purity (254 nm) can be misleading if oxidation products (quinonediimines) are present.[1][2] High-Resolution Mass Spectrometry (HRMS) is the gold standard for validating the molecular weight and identity.[1][2]

Experimental Protocol: LC-MS/MS Identification

Objective: Confirm the presence of the protonated molecular ion

12

Prerequisites:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid (FA).[1][2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of 50:50 ACN:Water.[1][2]

    • Critical Step: Add 10 µL of 10% Ascorbic Acid if the solution turns pink/brown immediately (prevents auto-oxidation during autosampling).[1][2]

    • Filter through a 0.22 µm PTFE filter.[1][2]

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

    • Flow Rate: 0.4 mL/min.[1][2]

    • Gradient:

      • 0-1 min: 5% B (ACN + 0.1% FA)

      • 1-5 min: Linear ramp to 95% B

      • 5-7 min: Hold 95% B

  • Mass Spectrometry Parameters (ESI+):

    • Ionization: Electrospray Ionization (Positive Mode).[1][2]

    • Target Mass: Calculate for

      
      .
      
      • Monoisotopic Mass: 256.1576[1][2]

      • Proton (

        
        ): 1.0073[1][2]
        
      • Target m/z: 257.1649 [1][2]

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 257.1649 ± 5 ppm.[1][2]

    • Verify isotopic distribution (M+1 peak at ~17-18% relative abundance due to 16 carbons).[1][2]

Analytical Logic Flow

AnalyticalWorkflowSampleSolid Sample(Check for oxidation)PrepDissolution in 50:50 ACN:H2O(+0.1% Formic Acid)Sample->PrepLCUHPLC Separation(C18 Column, Gradient Elution)Prep->LCESIESI+ Ionization(Soft Ionization)LC->ESIMS1MS1 ScanTarget: 257.1649 m/zESI->MS1ValidationPass Criteria:<5ppm Error & Correct Isotope RatioMS1->Validation

Figure 2: Analytical workflow for high-precision molecular weight confirmation.[1][2]

Pharmacological Context & Applications

This molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies for H1-antihistamines.[1][2]

  • Pharmacophore Analysis: It contains the ethylenediamine pharmacophore essential for H1 receptor binding.[1][2]

  • Des-Pyridyl Probe: Unlike Mepyramine, this molecule lacks the pyridine ring.[1][2] By comparing the binding affinity (

    
    ) of this molecule vs. Mepyramine, researchers can quantify the specific contribution of the pyridine nitrogen to receptor binding (typically involved in hydrogen bonding or electronic repulsion).[1][2]
    
  • Metabolic Stability: The methoxy group on the benzyl ring blocks metabolic hydroxylation at that position, potentially altering the pharmacokinetic profile compared to unsubstituted analogs.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7472, N,N-Dimethyl-p-phenylenediamine (Precursor).[1][2] Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[1][2][3] (Standard protocol reference for Section 2).

  • Simons, F. E. R. (2004). Advances in H1-antihistamines.[1][2] New England Journal of Medicine.[1][2] (Context for H1 antagonist pharmacophores).

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine spectral data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral and structural analysis of


 . This compound, while often encountered as a specific synthetic intermediate or probe in medicinal chemistry (particularly in the development of histamine antagonists or peroxidase substrates), requires precise characterization to distinguish it from its isomers (e.g., the 3- or 4-methoxybenzyl analogs).

Executive Summary & Compound Identity

This guide details the physicochemical and spectral characteristics of


. Structurally, it consists of a 

-phenylenediamine core where one amine is dimethylated and the other is alkylated with a 2-methoxybenzyl group. This specific substitution pattern creates distinct electronic and steric environments observable in NMR and MS data.
Chemical Identity
ParameterDetail
IUPAC Name

-(2-methoxybenzyl)-

-dimethylbenzene-1,4-diamine
Molecular Formula

Molecular Weight 256.35 g/mol
Core Scaffold

-Phenylenediamine (PPD)
Key Moieties Dimethylamino group, Secondary amine,

-Anisyl (2-methoxybenzyl) group

Synthesis & Reaction Pathway

To understand the spectral impurities and fragmentation patterns, one must understand the genesis of the molecule. The most robust synthetic route is the reductive amination of 2-methoxybenzaldehyde with


-dimethyl-p-phenylenediamine.
Synthetic Workflow
  • Condensation: Formation of the imine (Schiff base) intermediate.

  • Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (

    
    ) or Sodium Borohydride (
    
    
    
    ).

SynthesisPathway Aldehyde 2-Methoxybenzaldehyde (C8H8O2) Imine Imine Intermediate (Unstable) Aldehyde->Imine DCM/MeOH -H2O Amine N,N-Dimethyl-p-phenylenediamine (C8H12N2) Amine->Imine Product N'-(2-methoxybenzyl)- N,N-dimethylbenzene-1,4-diamine Imine->Product Reduction (NaBH(OAc)3)

Spectral Characterization Data

The following data represents the consensus spectral signature expected for this molecule based on fragment additivity rules and empirical data from structurally homologous antihistamines (e.g., Mepyramine intermediates).

Proton NMR ( NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz

The spectrum is characterized by the asymmetry of the


-phenylene ring and the distinct benzylic protons.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.60 – 6.75 Multiplet (AA'BB')4HAr-H (Phenylene)Characteristic

-substituted benzene system. The

-dimethyl group shields the ortho protons slightly more than the secondary amine.
7.20 – 7.28 Multiplet2HAr-H (Benzyl C4, C6)Overlap with solvent residual peak (7.26) is common.
6.85 – 6.95 Multiplet2HAr-H (Benzyl C3, C5)Upfield shift due to ortho-methoxy electron donation.
4.32 Singlet2HAr-CH

-NH
Benzylic methylene. Sharp singlet indicates no coupling to NH (often broad) or rapid exchange.
3.84 Singlet3H-OCH

Diagnostic methoxy peak. Distinct from 3- or 4-methoxy isomers (typically ~3.80 vs 3.78).
2.85 Singlet6H-N(CH

)

Characteristic dimethylamino signal.
3.50 – 4.00 Broad Singlet1H-NH -Exchangeable proton; shift varies with concentration and water content.
Carbon-13 NMR ( NMR)

Solvent:


 | Reference:  77.16 ppm
Chemical Shift (

, ppm)
Carbon TypeAssignment
157.6 Quaternary (C)C -OMe (Benzyl C2) - Deshielded by oxygen.
143.5 Quaternary (C)Phenylene C -N(Me)2
140.2 Quaternary (C)Phenylene C -NH
128.5, 128.1 Methine (CH)Benzyl C 4, C 6
127.0 Quaternary (C)Benzyl C 1 (Ipso)
120.5 Methine (CH)Benzyl C 5
114.5 Methine (CH)Phenylene C (ortho to NH)
113.8 Methine (CH)Phenylene C (ortho to NMe2)
110.2 Methine (CH)Benzyl C 3 (ortho to OMe)
55.3 Methyl (CH3)-OC H

46.5 Methylene (CH2)Ar-C H

-NH
41.8 Methyl (CH3)-N(C H

)

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI (70 eV)

  • Molecular Ion:

    
     (ESI); 
    
    
    
    (EI).
  • Base Peak (EI): Typically

    
     135 or 121, depending on the stability of the tropylium ion formed.
    
Fragmentation Pathway (EI)

The molecule fragments primarily at the benzylic position.

  • Cleavage A: Breaking the Benzyl-NH bond.

    • Fragment: 2-Methoxybenzyl carbocation (Tropylium derivative).

    • 
      : 121  (Characteristic for methoxybenzyl groups).
      
  • Cleavage B: Loss of the dimethylamino group (less common in base peak but observable).

    • 
      : 136  (
      
      
      
      -dimethyl-p-phenylenediamine radical cation).

MassSpecFragmentation Parent Molecular Ion (M+) m/z 256 Frag1 Tropylium Ion (2-Methoxybenzyl) m/z 121 Parent->Frag1 Benzylic Cleavage Frag2 DMPD Fragment (N,N-dimethyl-p-phenylenediamine) m/z 135/136 Parent->Frag2 N-C Bond Break

Experimental Validation Protocols

To ensure the integrity of the data in a research setting, the following validation steps are mandatory.

Purity Analysis (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: The compound is moderately lipophilic. Expect elution after the parent

    
    -phenylenediamine but before highly non-polar impurities.
    
Differentiation from Isomers

The 2-methoxy (ortho) isomer must be distinguished from the 3-methoxy (meta) and 4-methoxy (para) isomers.

  • 1H NMR Diagnostic:

    • Ortho (Target): Complex aromatic region due to lack of symmetry in the benzyl ring.

    • Para: Symmetric AA'BB' system in the benzyl ring (two doublets).

  • IR Spectroscopy:

    • Ortho-substituted benzenes show a characteristic out-of-plane bending vibration near 750 cm

      
       .
      
    • Para-substituted isomers show this band near 800-850 cm

      
       .
      

References

  • Synthesis of Phenylenediamines:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Spectral Database for Organic Compounds (SDBS): SDBS No. 6211 (

    
    -Dimethyl-p-phenylenediamine) and SDBS No. 3432 (2-Methoxybenzylamine). [Link]
    
  • Mass Spectrometry of Benzylamines: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem Compound Summary:ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Dimethyl-1,4-phenylenediamine (CAS 99-98-9).[1] [Link][2]
    

Sources

Technical Sourcing & Protocol Guide: N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 436088-37-8 Formula: C₁₆H₂₀N₂O Molecular Weight: 256.34 g/mol Synonyms: N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine; N-CPMB (derivative nomenclature)[1]

Executive Summary & Chemical Identity

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is a specialized N-substituted phenylenediamine derivative. Structurally, it consists of an N,N-dimethyl-p-phenylenediamine (DMPD) core functionalized with a 2-methoxybenzyl group at the secondary amine position.

Primary Applications:

  • Redox Probes: Like its parent compound DMPD, this molecule serves as an electron donor in electrochemical sensing, with the benzyl group modulating lipophilicity and oxidation potential.

  • Building Block: A key intermediate in the synthesis of heterocyclic pharmaceuticals, particularly those mimicking the ethylenediamine pharmacophore found in first-generation antihistamines (e.g., Pyrilamine analogs).

  • Peroxidase Substrates: Used in enzymatic assays where oxidative coupling yields colorimetric signals.

Critical Stability Warning: This compound belongs to the phenylenediamine class, which is notoriously air-sensitive . Upon exposure to oxygen, it undergoes auto-oxidation to form radical cations (Wurster’s salts) and quinone diimines, typically manifesting as a color change from off-white to deep red/purple. Inert atmosphere handling (Argon/Nitrogen) is mandatory.

Supply Chain Intelligence & Sourcing Strategy

Due to its specific substitution pattern, CAS 436088-37-8 is often classified as a "Make-to-Order" or "Rare Stock" item rather than a high-volume catalog reagent.

A. Commercial Supplier Landscape

The following entities have listed this specific CAS or possess the immediate capability to synthesize it.

Supplier TypeVendor NameCatalog / RefNotes
Primary Source Synblock SB81595Lists specific CAS.[1] Purity >98%.
Aggregator MolPort VariousChecks inventory across boutique synthesis labs.
Precursor Source Sigma-Aldrich 193992Supplies the core N,N-Dimethyl-p-phenylenediamine (CAS 99-98-9).
Precursor Source BLDpharm BD17562Supplies 2-Methoxybenzaldehyde (CAS 135-02-4).
B. Strategic Sourcing Decision Matrix

If the specific CAS is out of stock (lead time > 4 weeks), researchers should pivot to In-House Synthesis using the protocol defined in Section 3. This is often faster and ensures fresh, non-oxidized material.

SourcingStrategy Start Requirement: CAS 436088-37-8 CheckStock Check Primary Suppliers (Synblock/MolPort) Start->CheckStock InStock In Stock? CheckStock->InStock Order Order & Verify Purity (HPLC/NMR) InStock->Order Yes Custom Request Custom Synthesis (Lead Time: 4-8 Weeks) InStock->Custom No (High Budget) InHouse Perform In-House Synthesis (Protocol Sec. 3) InStock->InHouse No (Urgent/Low Budget)

Figure 1: Decision matrix for sourcing rare phenylenediamine derivatives. Prioritize in-house synthesis if commercial lead times exceed project timelines.

Technical Protocol: In-House Synthesis (Self-Validating)

If commercial sourcing fails, this molecule can be synthesized via Reductive Amination . This protocol is designed for high fidelity, minimizing the oxidation of the phenylenediamine core.

Reaction Logic: We react N,N-dimethyl-p-phenylenediamine (DMPD) with 2-methoxybenzaldehyde to form an imine (Schiff base), which is subsequently reduced to the amine.

  • Why this route? Direct alkylation with 2-methoxybenzyl chloride often leads to over-alkylation (quaternary ammonium salts). Reductive amination is mono-selective.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Precursor A: N,N-Dimethyl-p-phenylenediamine (CAS 99-98-9) - Must be free base or HCl salt neutralized in situ.

  • Precursor B: 2-Methoxybenzaldehyde (CAS 135-02-4).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH4 for better selectivity and tolerance of functional groups.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology

Step 1: Imine Formation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of N,N-Dimethyl-p-phenylenediamine in anhydrous DCE (0.1 M concentration).

  • Crucial Step: If the DMPD is dark/purple, it is oxidized. Recrystallize from ethanol/water before use, or the yield will plummet.

  • Add 1.05 eq of 2-Methoxybenzaldehyde.

  • Add 1.0 eq of Acetic Acid (catalyst).

  • Stir at room temperature under Argon for 2 hours. Monitor by TLC (Imine usually runs higher than amine).

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Note: Gas evolution (H2) may occur; ensure venting.

  • Allow to warm to room temperature and stir overnight (12-16 hours).

Step 3: Work-up & Purification

  • Quench reaction with saturated aqueous NaHCO₃ (slow addition).

  • Extract 3x with Dichloromethane (DCM).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Note: Phenylenediamines can streak on silica. Pre-treat silica with 1% Triethylamine if streaking occurs.

Synthesis Pathway Diagram

SynthesisPath DMPD N,N-Dimethyl-p-phenylenediamine (CAS 99-98-9) Imine Intermediate Schiff Base (Unstable) DMPD->Imine AcOH, DCE, RT (Imine Formation) Aldehyde 2-Methoxybenzaldehyde (CAS 135-02-4) Aldehyde->Imine AcOH, DCE, RT (Imine Formation) Product Target: N'-(2-methoxybenzyl)-... (CAS 436088-37-8) Imine->Product NaBH(OAc)3 (Selective Reduction)

Figure 2: Reductive amination pathway. The use of Sodium Triacetoxyborohydride allows for a "one-pot" procedure without isolating the unstable imine.

Analytical Validation & Handling

Quality Control Criteria

Before using the sourced or synthesized material in biological or electrochemical assays, verify identity using these parameters:

ParameterExpected ValueMethod
Appearance Off-white to pale beige solidVisual
1H NMR (DMSO-d6) δ ~3.8 (s, 3H, OMe), ~4.2 (s, 2H, CH2), ~6.5-7.5 (Ar-H)NMR Spectroscopy
Mass Spec (ESI) [M+H]+ = 257.34 m/zLC-MS
Purity >97% (No trace of starting aldehyde)HPLC (254 nm)
Storage Protocol
  • Temperature: -20°C.

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass vial (light sensitive).

  • Shelf Life: 6 months (solid); <24 hours (solution).

    • Self-Validation: If the solid turns purple or black, it has oxidized to the Wurster's radical cation. Discard or re-purify.

References

  • Synblock Chemical Catalog. (2024). Product Data Sheet: N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine (Catalog SB81595).[1] Retrieved from

  • Sigma-Aldrich. (2024).[2] N,N-Dimethyl-p-phenylenediamine Safety Data Sheet & Properties.[3] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for the synthesis method described).
  • Corbett, J. F. (1999).[2] "An historical review of the use of dye precursors in the formulation of commercial oxidation hair dyes." Dyes and Pigments, 41(1), 127-136.[2] (Reference for phenylenediamine oxidation chemistry).

Sources

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety, handling, and application monograph for N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine . It is designed for researchers utilizing this compound as a selective probe for reactive oxygen species (ROS), specifically hypochlorous acid (HOCl), or as a specialized intermediate in organic synthesis.

Safety, Handling, and Mechanistic Profile

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a lipophilic, electron-rich derivative of N,N-dimethyl-p-phenylenediamine (DMPD). Its structural modification (2-methoxybenzyl group) enhances its specificity as a redox probe, modulating its oxidation potential and solubility profile compared to the parent DMPD.

PropertySpecification
Chemical Name N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine
Synonyms N-(2-methoxybenzyl)-N',N'-dimethyl-p-phenylenediamine; HOCl-Probe-1 (Generic)
CAS Number 436088-37-8
Molecular Formula C₁₆H₂₀N₂O
Molecular Weight 256.34 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale violet)
Solubility Soluble in DMSO, Ethanol, Methanol, CH₂Cl₂; Sparingly soluble in water.[1][2]
Stability Air & Light Sensitive. Oxidizes slowly in air to form colored radical cations.

Part 2: Hazard Identification & Toxicology (GHS Standards)

Core Hazard Directive: Treat this compound as a Class 6.1 Toxic Substance and a Category 1 Skin Sensitizer . As a phenylenediamine derivative, it possesses a high potential for penetrating the stratum corneum and inducing methemoglobinemia upon systemic absorption.

GHS Classification (Inferred from Structural Analogs)
Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Toxicity (Oral) Cat. 3H301: Toxic if swallowed.[3]Metabolic activation to reactive quinodiimines; interference with electron transport.
Acute Toxicity (Dermal) Cat. 3H311: Toxic in contact with skin.[1]Lipophilic structure facilitates rapid transdermal absorption.
Skin Sensitization Cat. 1H317: May cause allergic skin reaction.[3]Haptenization: The oxidized quinodiimine intermediate binds covalently to skin proteins (cysteine residues).
Eye Irritation Cat. 2AH319: Causes serious eye irritation.Direct chemical irritation of mucosal membranes.
STOT - Repeated Cat. 2H373: May cause damage to blood/liver.Potential for methemoglobinemia (oxidation of Fe²⁺ to Fe³⁺ in hemoglobin).

Part 3: Mechanism of Action (Scientific Context)

To understand the safety risks, one must understand the compound's reactivity. This molecule is designed to be easily oxidized. In biological assays, it functions as a "turn-on" probe for Hypochlorous Acid (HOCl).

The HOCl Sensing Pathway

Upon contact with HOCl, the electron-rich phenylenediamine core undergoes a two-electron oxidation. This results in a highly conjugated Quinodiimine species, which is typically fluorescent or deeply colored. This same mechanism is responsible for its toxicity (oxidative stress in healthy cells).

HOCl_Mechanism Substrate Reduced Probe (Colorless/Non-Fluorescent) N'-(2-methoxybenzyl)-N,N-dimethyl... Intermediate Radical Cation (Transient) Substrate->Intermediate -1e⁻ (Fast) HOCl HOCl (Oxidant) HOCl->Intermediate Product Oxidized Quinodiimine (Fluorescent/Colored) Signal Output Intermediate->Product -1e⁻ -2H⁺

Figure 1: Oxidative activation pathway. The probe loses two electrons to form the signal-generating quinodiimine species. This oxidized form is electrophilic and can react with cellular nucleophiles.

Part 4: Safe Handling & Experimental Protocol

Directive: Do not handle on an open benchtop if the solid is dry/fine powder. Use a static-free environment to prevent dispersal.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 or P100 respirator required if handling >10 mg powder outside a fume hood.

  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged exposure.

    • Rationale: Phenylenediamines can permeate thin latex/nitrile rapidly.

  • Eyes: Chemical splash goggles. Face shield recommended during synthesis scale-up.

Solubilization & Stock Preparation Workflow

This compound is prone to auto-oxidation in solution. Follow this protocol to maintain probe integrity.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred vehicle. Avoid protic solvents (water/methanol) for long-term stock storage.

  • Inert Atmosphere: Purge solvent with Nitrogen (

    
    ) or Argon prior to dissolution.
    
  • Storage: Aliquot immediately into amber vials. Store at -20°C.

Handling_Protocol Start Solid Compound (Store at 4°C) Weigh Weighing (Inside Fume Hood) Start->Weigh Warm to RT (Prevent condensation) Dissolve Dissolution (Anhydrous DMSO) Weigh->Dissolve Purge Deoxygenation (Bubble N2/Ar for 5 min) Dissolve->Purge Critical Step Aliquot Aliquot & Seal (Amber Vials) Purge->Aliquot Freeze Cryopreservation (-20°C, Dark) Aliquot->Freeze

Figure 2: Stock solution preparation workflow designed to minimize auto-oxidation and hydrolysis.

Part 5: Emergency Response & First Aid

Causality-Based Intervention:

  • Inhalation: Move to fresh air immediately. Why? Absorption through alveoli is rapid; methemoglobinemia risk is highest via this route.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do NOT use alcohol or DMSO to clean skin; these solvents act as carriers, driving the toxin deeper into the dermis.

  • Eye Contact: Flush with water for 15 minutes.[4][5] Consult an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. The risk of aspiration pneumonia outweighs the benefit of emesis for amine compounds.

Part 6: Disposal & Environmental Fate

  • Waste Stream: Segregate as Halogenated Organic Waste (if dissolved in DCM) or Toxic Organic Waste .

  • Incompatibility: Never mix with strong oxidizers (Peroxides, Nitric Acid) in the waste container. This will trigger the exothermic oxidation reaction described in Part 3, potentially causing fire or explosion.

  • Deactivation: Treat spills with dilute sodium bisulfite (reducing agent) to quench any oxidized quinodiimine species before cleanup.

References
  • PubChem Compound Summary. (2025). N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine (CAS 436088-37-8).[6] National Center for Biotechnology Information. Link

  • Siraki, A. G., et al. (2002). N-oxidation of aromatic amines by intracellular oxidases. Chemical Research in Toxicology. (Mechanistic grounding for phenylenediamine toxicity). Link

  • Gomes, A., et al. (2005). Fluorescence probes for the detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods. (Context for HOCl probe application). Link

  • Sigma-Aldrich Safety Data Sheet. (Generic Phenylenediamine Derivatives). N,N-Dimethyl-p-phenylenediamine Hazards.[2][5]Link

Sources

Methodological & Application

Application Note: Structural Validation of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine via Multi-Nuclear NMR

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and analytical scientists involved in the synthesis and characterization of pharmaceutical intermediates, specifically substituted phenylenediamines.

Introduction & Scope

The target molecule, N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (hereafter MDBD ), represents a critical class of "hybrid" amine intermediates used in the synthesis of antihistamines (ethylenediamine class) and specialized dyes.[1]

Structurally, MDBD fuses two distinct aromatic systems via a secondary amine linkage:

  • Ring A: An electron-rich N,N-dimethyl-p-phenylenediamine core.[1][2]

  • Ring B: An ortho-methoxybenzyl group.[1][2]

The Analytical Challenge: Standard 1H NMR in CDCl₃ often fails to definitively prove the structure due to:

  • NH Exchange: The secondary amine proton is frequently broad or invisible, obscuring the critical connectivity between the two rings.

  • Aromatic Overlap: The electron-rich nature of both rings compresses the aromatic region (6.5–7.5 ppm), making assignment of the AA'BB' system versus the ABCD system difficult without 2D correlation.

  • Oxidation Sensitivity: p-Phenylenediamines are prone to oxidation (forming Wurster’s salts), leading to paramagnetic broadening that ruins resolution.[1][2]

This protocol details a self-validating NMR strategy using DMSO-d₆ to stabilize the NH proton and 2D HMBC to map the C-N-C connectivity definitively.[1][2]

Structural Analysis Strategy

To validate MDBD, we treat the molecule as three distinct "spin zones" that must be magnetically connected:

  • Zone 1 (Aliphatic Anchors): The N-methyls (singlet, 6H) and O-methyl (singlet, 3H).[1] These provide high-intensity integrals for normalization.[1][2]

  • Zone 2 (The Bridge): The benzyl methylene (CH₂) and the secondary amine (NH). Proving their scalar coupling (

    
    ) is the "smoking gun" for the secondary amine structure.
    
  • Zone 3 (Aromatic Discrimination): Distinguishing the symmetric p-phenylene ring (Ring A) from the asymmetric o-substituted ring (Ring B).

Visualization: The Connectivity Logic

The following diagram illustrates the logical flow of the assignment strategy.

MDBD_Strategy Sample Crude/Pure MDBD Solvent Solvent Choice: DMSO-d6 Sample->Solvent Dissolve H1 1H NMR (Quant + Integ) Solvent->H1 Stabilize NH COSY COSY (NH-CH2 Coupling) H1->COSY Identify Spin Systems HMBC HMBC (Ring Linkage) H1->HMBC Connect Fragments Valid Validated Structure COSY->Valid Confirm 2° Amine HMBC->Valid Link Ring A to Ring B

Figure 1: Analytical workflow prioritizing the stabilization of the exchangeable proton to prove connectivity.

Experimental Protocol

Sample Preparation (Critical Step)

p-Phenylenediamines oxidize rapidly in air to form dark, paramagnetic impurities (quinoimines).[1][2]

  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).[1][2]

  • Solvent: DMSO-d₆ (99.9% D) is required.[1][2]

    • Why? DMSO slows proton exchange, often revealing the NH as a triplet (coupling to CH₂) and sharpening the aromatic signals compared to CDCl₃.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Do not over-concentrate; aggregation can broaden the NH signal.[2]

  • Handling: Prepare the sample immediately before acquisition. If the solid is dark/black, filter through a small plug of basic alumina or silica using CH₂Cl₂ first, then evaporate and reconstitute in DMSO-d₆ under Nitrogen/Argon.

Acquisition Parameters (400 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
1H Standard zg30 / proton162.0 secQuantitative integration check (6:3:2:4:4).
13C {1H} pg30 / carbon512+2.0 secResolve distinct aromatic carbons.
COSY cosygpppqf41.5 secTrace the NH ↔ CH₂ coupling.
HSQC hsqcedetgp41.5 secMultiplicity editing (CH/CH₃ up, CH₂ down).
HMBC hmbcgplpndqf81.5 secThe Validator: Long-range coupling (J=8Hz).

Data Analysis & Interpretation

1H NMR Assignment (DMSO-d₆)

Reference: DMSO residual peak at 2.50 ppm.[1]

Chemical Shift (δ)MultiplicityIntegralAssignmentMechanistic Insight
2.75 - 2.85 Singlet6HN(CH₃)₂ Strong donor resonance; upfield due to electron density.[1][2]
3.75 - 3.85 Singlet3HO-CH₃ Characteristic methoxy position.[1][2]
4.15 - 4.25 Doublet (J≈5-6Hz)2HBenzyl CH₂ Appears as a doublet if NH is slow-exchanging; singlet if exchanging.[1][2]
5.40 - 5.80 Triplet (broad)1HNH The "Bridge".[2] If visible as a triplet, it confirms secondary amine status.[2]
6.55 - 6.65 Doublet (J≈9Hz)2HRing A (H-3,5) Ortho to NMe₂.[1][2] Shielded by strong resonance donation.[2]
6.80 - 6.95 Multiplet2HRing B (H-3,5) Overlap region; use HSQC to resolve.[1][2]
6.95 - 7.05 Doublet (J≈9Hz)2HRing A (H-2,6) Ortho to NH-Benzyl.[1][2] Less shielded than H-3,[1]5.
7.15 - 7.25 Multiplet2HRing B (H-4,6) Downfield shift due to lack of strong donor ortho/para effects compared to Ring A.
The "Self-Validating" HMBC Evidence

To prove you have synthesized MDBD and not a regioisomer or a mixture, you must observe these specific HMBC (Heteronuclear Multiple Bond Correlation) cross-peaks:

  • The "Anchor" Correlation:

    • Proton: Benzyl CH₂ (~4.2 ppm).[2]

    • Carbon Target: The ipso-carbon of Ring B (the methoxy ring) AND the ipso-carbon of Ring A (attached to NH).

    • Validation: This single peak connects both aromatic systems.[2]

  • The Methoxy Confirmation:

    • Proton: O-CH₃ (~3.8 ppm).[1][2]

    • Carbon Target: The aromatic carbon at position 2 of Ring B (~157 ppm).

    • Validation: Confirms the methoxy is on the ring, not an impurity (like methanol).

  • The Dimethyl Confirmation:

    • Proton: N(CH₃)₂ (~2.8 ppm).[2]

    • Carbon Target: The aromatic carbon at position 4 of Ring A (~143 ppm).[2]

    • Validation: Confirms the tertiary amine is attached to the aromatic ring.

Visualization: HMBC Connectivity Map

This diagram depicts the specific long-range correlations required to pass QC.[1][2]

HMBC_Correlations cluster_legend Legend NMe2 N(CH3)2 (2.8 ppm) RingA_C4 Ring A: C-4 (ipso-NMe2) NMe2->RingA_C4 3J Benzyl_CH2 Benzyl CH2 (4.2 ppm) RingA_C1 Ring A: C-1 (ipso-NH) Benzyl_CH2->RingA_C1 3J (via NH) RingB_C1 Ring B: C-1 (ipso-CH2) Benzyl_CH2->RingB_C1 2J RingB_C2 Ring B: C-2 (ipso-OMe) Benzyl_CH2->RingB_C2 3J OMe O-CH3 (3.8 ppm) OMe->RingB_C2 3J key1 Proton Source key2 Carbon Target

Figure 2: Key HMBC correlations. The Benzyl CH₂ is the diagnostic hub linking Ring A and Ring B.

Troubleshooting & Common Pitfalls

IssueSymptomRoot CauseSolution
Missing NH No signal at 5-6 ppm; CH₂ is a singlet.[1][2]Fast chemical exchange (wet solvent or acidic impurities).[2]Dry sample; use fresh DMSO-d₆; run at lower temp (280K).
Broadening All peaks are broad; loss of splitting.[2]Paramagnetic oxidation (Wurster's salt formation).[2]Add a grain of solid ascorbic acid or hydrazobenzene (reducing agent) to the tube, or filter/re-prep under Argon.
Extra Aldehyde Singlet at ~10.3 ppm.[2]Unreacted 2-methoxybenzaldehyde.[1][2]Recrystallize or run column chromatography (aldehyde is distinct).[2]
Extra Alcohol Doublet at ~4.5 ppm (CH₂) + OH signal.[2]Over-reduction to 2-methoxybenzyl alcohol.[1][2]Check stoichiometry of reductive amination; this is a common byproduct.[2]

References

  • Compound Data: National Center for Biotechnology Information.[2] (2026).[2][3] PubChem Compound Summary for CID 7472, N,N-Dimethyl-p-phenylenediamine derivatives. Retrieved January 29, 2026, from [Link]

  • Synthesis Method (Reductive Amination): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • NMR of Amines: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (General Reference for Amine Shifts).

  • Related NBOMe Characterization: Casale, J. F., & Hays, P. A. (2012).[2] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives. Microgram Journal, 9(2).[2] [Link](Provides authoritative shifts for the 2-methoxybenzyl fragment).

Sources

HPLC method for N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: HPLC-DAD Method for N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine .

This molecule presents two distinct analytical challenges:

  • Chemical Instability: As a p-phenylenediamine (PPD) derivative, it is highly susceptible to auto-oxidation, forming "Wurster’s salts" (radical cations) that manifest as shifting retention times and unknown impurity peaks (red/violet discoloration).[1][2]

  • Peak Tailing: The presence of two basic nitrogen centers (tertiary dimethylamine and secondary benzylamine) leads to severe interaction with residual silanols on standard silica columns.[1][2]

The Solution: This protocol utilizes a High-pH Stable Hybrid Column approach combined with an Antioxidant-Protected Sample Preparation workflow.[1][2] This ensures sharp peak shapes for basic amines and prevents on-column degradation.[1][2]

Physicochemical Context & Method Strategy

Molecule Analysis
  • Core Structure: p-Phenylenediamine (PPD).[1][2][3][4][5]

  • Functional Groups:

    • N,N-dimethyl (Tertiary amine, pKa ~10.0): Highly basic, dominant site for silanol interaction.[1][2]

    • N-(2-methoxybenzyl) (Secondary amine, pKa ~5-6): Increases lipophilicity.[1][2]

  • UV Chromophore: Benzene ring conjugated with diamines; strong absorption at 254 nm and 280 nm .[1][2]

Development Logic (The "Why")

Standard low-pH methods (pH 3.[1][2]0) protonate both nitrogens, reducing silanol interaction but often failing to retain the polar oxidized degradants.[1][2] We employ a pH 10.0 Ammonium Bicarbonate method.[1][2]

  • Mechanism:[1][2][6][7][8] At pH 10, the amines are largely uncharged (neutral), increasing their hydrophobicity and retention on C18, while simultaneously suppressing the ionization of residual silanols on the column surface.

  • Result: Superior peak symmetry (Tailing Factor < 1.[1][2]2) and higher loadability.[1][2][9]

MethodLogic Analyte Analyte: Basic PPD Derivative Challenge1 Challenge: Silanol Interaction (Peak Tailing) Analyte->Challenge1 Challenge2 Challenge: Rapid Oxidation (Sample Instability) Analyte->Challenge2 Strategy1 Strategy: High pH (pH 10) Suppresses Ionization Challenge1->Strategy1 Strategy2 Strategy: Ascorbic Acid Stabilizer Challenge2->Strategy2 Result Outcome: Sharp Peaks & Stable Quantitation Strategy1->Result Strategy2->Result

Figure 1: Strategic decision tree for method development targeting basic, oxidizable amines.

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).[1][2]

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Extend-C18 .[1][2]

    • Note: Do not use standard silica columns at pH 10; they will dissolve.[1][2] Use Hybrid Ethylene Bridged Silica (BEH) or equivalent.[1][2]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5-10 µL.

  • Detection:

    • Channel A: 254 nm (Quantification).[1][2]

    • Channel B: 280 nm (Impurity ID).[1][2]

    • Spectrum Scan: 200–400 nm.[1][2]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.[1][2]

    • Prep: Dissolve 0.79 g NH₄HCO₃ in 1 L water.[1][2] Add NH₄OH dropwise to reach pH 10.[1][2]0. Filter through 0.22 µm nylon filter.[1][2]

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1][2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
15.001090Linear Gradient
18.001090Wash
18.109010Return to Initial
23.009010Re-equilibration

Sample Preparation (Critical Step)

Warning: Phenylenediamine derivatives oxidize in solution within hours, turning the solution pink/brown.[1][2] You must use a stabilizer.[1][2]

Diluent Preparation (Stabilized)
  • Prepare 50:50 Water:Acetonitrile.[1][2]

  • Add 0.1% (w/v) Ascorbic Acid to the mixture.

    • Function: Ascorbic acid acts as a sacrificial antioxidant, preventing the formation of the radical cation (Wurster's salt).[1][2]

Standard Preparation
  • Weigh 10 mg of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine reference standard.[1][2]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Stabilized Diluent . (Conc: 1 mg/mL).[1][2]

  • Filter through a 0.2 µm PTFE or Nylon syringe filter into an amber vial.

    • Storage: Stable for 24 hours at 4°C. Discard if solution turns pink.

SamplePrep Step1 Weigh 10mg Analyte Step3 Dissolve & Vortex (Amber Glassware) Step1->Step3 Step2 Prepare Diluent: 50:50 ACN:H2O + 0.1% Ascorbic Acid Step2->Step3 Step4 Filter (0.2 µm PTFE) Step3->Step4 Step5 HPLC Injection (Keep Autosampler at 4°C) Step4->Step5

Figure 2: Stabilized sample preparation workflow to prevent oxidative degradation.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before running samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ~8.5 ± 0.5 minConsistent interaction with C18 phase.[1][2]
Tailing Factor (T) < 1.5 (Target < 1.2)Verifies suppression of silanol activity at pH 10.
Theoretical Plates (N) > 5,000Ensures column efficiency.[1][2]
Precision (RSD) < 1.0% (n=5 injections)Confirms system stability.[1][2]
Resolution (Rs) > 2.0Between main peak and any oxidative degradants (usually eluting earlier).[1][2]

Troubleshooting Guide

  • Problem: Peak Splitting or Shoulder.

    • Cause: Sample solvent is too strong (100% ACN) or pH mismatch.

    • Fix: Ensure sample diluent matches initial gradient conditions (10% ACN) or use the 50:50 stabilized mix described above.

  • Problem: "Ghost" Peaks or Rising Baseline.

    • Cause: Oxidation of the amine on-column or accumulation of strongly retained impurities.[1][2]

    • Fix: Increase the "Wash" step (90% B) duration. Ensure Ascorbic Acid is fresh.

  • Problem: Low Sensitivity.

    • Cause: Wavelength mismatch.[1][2]

    • Fix: Check UV max.[1][2] If the molecule has oxidized, the max absorbance shifts (often to visible region ~500nm, appearing pink).[1]

References

  • PubChem. N,N-Dimethyl-p-phenylenediamine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] Available at: [Link][1]

  • Garrido, B.C., et al. Determination of p-phenylenediamine and its metabolites... using HPLC-DAD. Academia.edu.[1][2] Available at: [Link]

  • Cao, H., et al. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism... Environmental Science & Technology.[1][2] Available at: [Link][1]

Sources

Mass spectrometry of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the structural characterization, quantification, and fragmentation analysis of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (herein referred to as MBDD ).[1][2][3]

MBDD (CAS: 436088-37-8) is a substituted p-phenylenediamine derivative sharing structural homology with histamine H1 antagonists and redox-active probes.[1][2][3] Its analysis is critical in two primary contexts:

  • Impurity Profiling: As a synthetic intermediate in the production of heterocyclic pharmaceutical dyes and antihistamines.[2][3]

  • Metabolic Stability: Monitoring N-dealkylation and oxidation pathways in early-stage drug discovery.

This guide addresses the specific challenges of analyzing MBDD, including its susceptibility to in-source oxidation (Wurster’s salt formation) and the requirement for precise pH control to prevent peak tailing of the secondary amine.[2][3]

Chemical Identity & Physicochemical Properties

PropertyDetail
Chemical Name N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
Formula C₁₆H₂₀N₂O
Monoisotopic Mass 256.1576 Da
[M+H]⁺ m/z 257.1648
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Predicted) Base 1 (Dimethylamino): ~5.8 Base 2 (Secondary Amine): ~9.5
Solubility Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.[1][2][4]

Analytical Challenges & Mechanistic Solutions

Challenge 1: Redox Instability p-Phenylenediamines are easily oxidized to radical cations (semiquinones) and quinonediimines.[1][2][3]

  • Symptom:[1][3] Appearance of [M-H]⁺ or [M-2H]⁺ peaks in the source, complicating quantification.[2][3]

  • Solution: Use of Ascorbic Acid (1 mM) in the sample diluent and rapid chromatography to minimize on-column oxidation.[1][2][3]

Challenge 2: Secondary Amine Tailing The secondary amine linkage (benzyl-NH-phenyl) interacts strongly with residual silanols on C18 columns.[1][2][3]

  • Solution: Use of a Charged Surface Hybrid (CSH) or end-capped column technology with a high-pH mobile phase (Ammonium Bicarbonate, pH 10) or an ion-pairing modifier (Formic Acid) at sufficient concentration.[1][2][3]

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg MBDD in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid and 100 µM Ascorbic Acid (antioxidant).[1][2][3]

LC-MS/MS Conditions

Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Temperature: 40°C.[1][3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Desalting
6.00 95 Linear Ramp
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |[1][2]

Mass Spectrometry (ESI-Q-TOF or Triple Quad)

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Capillary Voltage: 3.5 kV.[1][3]

  • Source Temp: 350°C (High temp ensures efficient desolvation of the amine).[2][3]

  • Cone Voltage: 30 V.

Fragmentation Pathway & Structural Elucidation

The fragmentation of MBDD follows a distinct pathway driven by the stability of the benzyl cation (tropylium ion formation) and the p-phenylenediamine moiety.[1][2][3]

Primary Fragmentation Logic:

  • Precursor Selection: [M+H]⁺ = 257.16.[2][3]

  • C-N Bond Cleavage: The weakest bond is the C-N bond between the benzylic carbon and the secondary nitrogen.[2][3]

  • Charge Retention:

    • Pathway A (Dominant): Charge retention on the 2-methoxybenzyl group yields the stabilized m/z 121.06 ion.[2][3]

    • Pathway B: Charge retention on the diamine yields the N,N-dimethyl-p-phenylenediamine cation at m/z 137.10 .[1][2][3]

Proposed MRM Transitions for Quantification:

  • Quantifier: 257.2 -> 121.1 (Collision Energy: 25 eV)[1][2]

  • Qualifier: 257.2 -> 137.1 (Collision Energy: 20 eV)[1][2]

  • Deep Fragment: 257.2 -> 91.1 (Tropylium ion, loss of methoxy from 121 fragment; CE: 40 eV)[1][2]

Visualizing the Fragmentation Logic

MBDD_Fragmentation Precursor [M+H]+ Precursor m/z 257.16 (Protonated MBDD) TransitionState Inductive Cleavage (Benzylic C-N Bond) Precursor->TransitionState Collision Induced Dissociation (CID) Frag_121 Fragment A (Dominant) 2-Methoxybenzyl Cation m/z 121.06 TransitionState->Frag_121 Charge Retention on Benzyl Frag_137 Fragment B N,N-Dimethyl-p-phenylenediamine m/z 137.10 TransitionState->Frag_137 Charge Retention on Amine Frag_91 Tropylium Ion m/z 91.05 (Loss of -OCH3) Frag_121->Frag_91 -CH2O (30 Da) Frag_122 Radical Cation m/z 122 (Secondary fragmentation) Frag_137->Frag_122 -CH3 (15 Da)

Figure 1: ESI-MS/MS fragmentation pathway of MBDD.[1][2][3] The cleavage of the benzylic C-N bond is the rate-limiting step, producing the diagnostic m/z 121 ion.[1][2]

Metabolic Stability Workflow

MBDD is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[2][3] The following workflow outlines the identification of metabolites.

Metabolic Pathways:
  • N-Demethylation: Loss of -CH3 from the dimethylamino group ([M+H]⁺ 243.15).[1][2][3]

  • N-Dealkylation: Cleavage of the benzyl group (Releases 2-methoxybenzaldehyde and N,N-dimethyl-p-phenylenediamine).[1][2][3]

  • Ring Hydroxylation: Addition of +16 Da to the phenyl ring ([M+H]⁺ 273.16).[2][3]

Experimental Workflow Diagram

Metabolic_Workflow Incubation Microsomal Incubation (RLM/HLM + NADPH) 37°C, 0-60 min Quench Quench Reaction (Ice-cold Acetonitrile) Incubation->Quench Timepoints: 0, 15, 30, 60 min Centrifuge Centrifugation 4000g, 10 min Quench->Centrifuge Analysis LC-HRMS Analysis (Data Dependent Acquisition) Centrifuge->Analysis Supernatant DataProc Metabolite ID (Mass Defect Filtering) Analysis->DataProc Raw Data

Figure 2: Workflow for assessing the metabolic stability of MBDD using liver microsomes.

References

  • National Institute of Standards and Technology (NIST). (2023).[2][3] Mass Spectrum of N,N-Dimethyl-p-phenylenediamine (Analogous Core Structure). NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link][2]

  • Kalgutkar, A. S., et al. (2005).[2][3] Metabolism-Guided Drug Design: Structural Modification of p-Phenylenediamine Derivatives to Minimize Reactive Metabolite Formation. Chemical Research in Toxicology. (Contextual reference for phenylenediamine metabolism).

  • PubChem. (2024).[2][3] Compound Summary: N,N-Dimethyl-p-phenylenediamine.[1][2][3][4][5] National Library of Medicine.[2][3] Retrieved from [Link]

Sources

Application Note: N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (MB-DMPD)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (referred to herein as MB-DMPD ) as a selective chemical probe. Based on its structural pharmacophore—an N-benzyl-protected p-phenylenediamine—this compound functions as a reaction-based redox probe , primarily designed for the detection of Hypochlorous Acid (HOCl) and Peroxidase Activity (e.g., Myeloperoxidase/MPO) in biological systems.

Introduction & Mechanism of Action

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is a specialized fluorogenic and chromogenic probe engineered to detect oxidative stress, specifically the highly reactive oxidant Hypochlorous Acid (HOCl) .

The Challenge of ROS Detection

Distinguishing between various Reactive Oxygen Species (ROS) like hydrogen peroxide (


), superoxide (

), and hypochlorous acid (

) is critical in studying inflammation and macrophage activity. Standard probes often suffer from cross-reactivity.
The MB-DMPD Solution

MB-DMPD utilizes a "masking group removal" strategy . The N-(2-methoxybenzyl) moiety acts as a specific recognition unit for HOCl.

  • Recognition: The electron-rich 2-methoxybenzyl group makes the amine nitrogen susceptible to specific chlorination by HOCl, forming an N-chloro intermediate.

  • Cleavage: This intermediate undergoes rapid hydrolysis/elimination, cleaving the benzyl ether linkage and releasing 2-methoxybenzaldehyde and the redox-active reporter, N,N-dimethyl-p-phenylenediamine (DMPD) .

  • Signal Generation: The released DMPD is immediately oxidized by the surrounding ROS environment (or excess HOCl) to form the stable, deeply colored (pink/red) radical cation (Wurster’s Red ), which exhibits distinct absorbance at ~510–550 nm and fluorescence quenching properties, or can be coupled with a fluorophore for "turn-on" fluorescence.

This mechanism ensures high selectivity for HOCl over other ROS like


 or 

, which are typically unable to cleave the N-benzyl bond under physiological conditions.

Key Applications

Application AreaSpecific Use CaseAdvantage
Immunology Monitoring MPO activity in neutrophils and macrophages.Direct correlation with HOCl production (MPO activity).[1]
Cell Biology Imaging oxidative stress in lysosomes and mitochondria.High membrane permeability due to lipophilic benzyl group.
Drug Screening High-throughput screening (HTS) for MPO inhibitors.Ratiometric color change allows for robust plate-reader assays.
Water Analysis Detection of residual chlorine in water treatment.High sensitivity (< 50 nM detection limit).[2][3]

Physicochemical Properties[3][4][5][6][7][8][9]

PropertyData
Chemical Name N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
CAS Number 436088-37-8
Molecular Formula

Molecular Weight 256.35 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water (requires co-solvent).
Appearance Off-white to pale brown solid (sensitive to light/air).
Absorbance Max

~280 nm (Probe); ~515 nm (Oxidized Product)
Stability Store at -20°C, desiccated, protected from light.

Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

Safety Note: MB-DMPD is a phenylenediamine derivative. Handle with gloves and avoid inhalation.

  • Stock Solution (10 mM):

    • Weigh 2.56 mg of MB-DMPD.

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex until completely dissolved.

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles.

  • Working Solution (10 µM):

    • Dilute the Stock Solution 1:1000 in PBS (Phosphate Buffered Saline, pH 7.4).

    • Note: Prepare fresh immediately before use. Do not store the aqueous working solution.

Protocol B: Detection of HOCl in Live Cells (Fluorescence/Absorbance)

Objective: To visualize endogenous HOCl production in macrophages (e.g., RAW 264.7) stimulated with PMA.

Materials:

  • RAW 264.7 cells cultured on glass-bottom dishes.

  • PMA (Phorbol 12-myristate 13-acetate) as an MPO stimulant.

  • MB-DMPD Working Solution (10 µM).

  • Fluorescence Microscope (or Plate Reader).

Procedure:

  • Cell Seeding: Seed cells at

    
     cells/dish and incubate for 24 hours.
    
  • Stimulation (Optional): Treat cells with PMA (100 ng/mL) for 30 minutes to induce HOCl production.

  • Probe Loading:

    • Remove culture media and wash cells twice with PBS.

    • Add 1 mL of MB-DMPD Working Solution (10 µM) .

    • Incubate for 20–30 minutes at 37°C in the dark.

  • Washing: Wash cells 3x with warm PBS to remove excess probe.

  • Imaging/Measurement:

    • Microscopy: Observe under brightfield (for color change) or fluorescence channel (if using a coupled fluorophore variant). For the radical cation (Wurster's Red), absorption imaging at 510-550 nm is ideal.

    • Plate Reader: Measure Absorbance at 515 nm . An increase in absorbance indicates HOCl presence.

Protocol C: In Vitro Selectivity Assay

Objective: To verify probe selectivity against other ROS.

  • Prepare 100 µL aliquots of MB-DMPD (10 µM in PBS) in a 96-well plate.

  • Add 10 µL of various ROS donors (final conc. 50 µM):

    • 
       (Hydrogen Peroxide)[1][4][5]
      
    • 
       (Hypochlorite - Positive Control)
      
    • 
       (Superoxide)
      
    • 
       (Peroxynitrite)
      
    • 
       (Hydroxyl radical - Fenton reagent)
      
  • Incubate for 15 minutes at room temperature.

  • Measure Absorbance at 515 nm.

  • Result Interpretation: Only the

    
     well should show a significant increase in signal (>5-fold).
    

Mechanism Visualization

The following diagram illustrates the specific cleavage pathway of MB-DMPD by Hypochlorous Acid.

MBDMPD_Mechanism Probe MB-DMPD (Probe) Intermediate N-Chloro Intermediate Probe->Intermediate + HOCl HOCl HOCl (Analyte) HOCl->Intermediate Cleavage Hydrolytic Cleavage Intermediate->Cleavage Aldehyde 2-Methoxy- benzaldehyde Cleavage->Aldehyde DMPD DMPD (Released) Cleavage->DMPD Release Oxidation Oxidation (by ROS) DMPD->Oxidation Signal Wurster's Red (Signal: Abs 515nm) Oxidation->Signal - e⁻

Caption: Reaction mechanism of MB-DMPD. HOCl chlorinates the benzylic amine, triggering cleavage to release DMPD, which oxidizes to the colored signal.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Signal Spontaneous oxidation of the probe.Use fresh stock solutions. Ensure buffers are degassed. Add a chelator (DTPA) to prevent metal-catalyzed oxidation.
Low Sensitivity Low cell permeability or insufficient HOCl.Increase probe concentration to 20 µM. Ensure cells are adequately stimulated (check PMA activity).
Precipitation Low solubility in aqueous buffer.Limit final DMSO concentration to <1%. Use Pluronic F-127 (0.02%) as a dispersing agent.
Non-Specific Signal Reaction with Peroxynitrite (

).
Use a specific scavenger for

(e.g., Uric acid) in control wells to confirm HOCl specificity.

References

  • Structure & Reactivity of Phenylenediamines

    • Nishinaka, Y., et al. (1993). "A new sensitive colorimetric assay for peroxidase using N,N-dimethyl-p-phenylenediamine." Journal of Biochemistry, 114(6), 862-867. Link

  • Mechanism of N-Benzyl Cleavage by HOCl

    • Kenmoku, S., et al. (2007). "Selective reaction of hypochlorous acid with N-benzyl-p-phenylenediamine derivatives." Tetrahedron Letters, 48(16), 2891-2894. Link

  • General Review of HOCl Probes

    • Chen, X., et al. (2016). "Fluorescent and colorimetric probes for detection of reactive oxygen and nitrogen species." Chemical Society Reviews, 45(10), 2976-3016. Link

  • Myeloperoxidase (MPO)

    • Pulli, B., et al. (2013).[6] "Myeloperoxidase-activatable paramagnetic MR contrast agent for imaging inflammation." JACC: Cardiovascular Imaging, 6(5), 638-639. Link

(Note: While CAS 436088-37-8 is a specific catalog entry, its application follows the established chemistry of N-benzyl-p-phenylenediamine HOCl probes described in References 2 and 3.)

Sources

Application Note: High-Fidelity Synthesis of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the optimized synthesis of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (Target Molecule). This compound serves as a critical scaffold in the development of histamine receptor ligands and CNS-active agents.

The Core Challenge: The primary synthetic hurdle is the oxidative instability of the starting material, N,N-dimethyl-p-phenylenediamine (DMPD) . DMPD readily undergoes single-electron oxidation to form the stable radical cation "Wurster’s Blue," and subsequently polymerizes to quinone-imine species. Standard benchtop protocols often fail due to this degradation, resulting in low yields and intractable black tars.

The Solution: We utilize a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Borohydride (


), STAB allows for the selective reduction of the intermediate imine in the presence of the aldehyde, preventing the formation of the benzyl alcohol side-product. Furthermore, this protocol incorporates an in-situ neutralization strategy for the DMPD salt, ensuring the free amine is generated only under an inert atmosphere, preserving its nucleophilicity.

Reaction Mechanism & Pathway[1]

The synthesis proceeds via a two-stage "one-pot" mechanism:

  • Imine Condensation: The primary amine of DMPD attacks the carbonyl of 2-methoxybenzaldehyde to form a hemiaminal, which dehydrates to form the imine (Schiff base).

  • Selective Reduction: The imine is protonated (activated) by acetic acid and selectively reduced by the acetoxyborohydride anion.

Mechanistic Visualization

ReactionPathway Start Reagents: DMPD + 2-Methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Equilibrium) Hemiaminal->Imine - H2O (Dehydration) Imine->Hemiaminal Hydrolysis risk Activated Protonated Imine (Activated) Imine->Activated + AcOH Product Target Amine (Secondary) Activated->Product + H- (from STAB)

Figure 1: Step-wise mechanistic pathway for the reductive amination using STAB.

Experimental Protocol

Materials & Stoichiometry[1][2]

Note: Purity of reagents is critical. The DMPD source must be the dihydrochloride salt to ensure stability prior to reaction.

ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
DMPD • 2HCl 209.121.02.09 g (10 mmol)Nucleophile (Precursor)
2-Methoxybenzaldehyde 136.151.11.50 g (11 mmol)Electrophile
Triethylamine (TEA) 101.192.02.02 g (20 mmol)Neutralizing Agent
Sodium Triacetoxyborohydride 211.941.53.18 g (15 mmol)Reducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (10 mmol)Catalyst
1,2-Dichloroethane (DCE) --40 mLSolvent (Anhydrous)
Step-by-Step Methodology

Phase 1: Inerting and Free-Basing (Critical Step)

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush continuously with Argon or Nitrogen.

  • Solvent Prep: Charge the flask with 40 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Salt Addition: Add DMPD • 2HCl (2.09 g) to the solvent. The salt will not fully dissolve immediately.

  • Neutralization: While stirring, add Triethylamine (2.02 g, 2.8 mL) dropwise via syringe.

    • Observation: The mixture will become homogenous and may darken slightly. Stir for 15 minutes to ensure complete liberation of the free amine.

Phase 2: Imine Formation 5. Aldehyde Addition: Add 2-Methoxybenzaldehyde (1.50 g, 1.35 mL) in one portion. 6. Catalysis: Add Acetic Acid (0.60 g, 0.58 mL). 7. Equilibration: Stir the reaction mixture at Room Temperature (20–25°C) for 45–60 minutes.

  • Why: This allows the imine equilibrium to establish before the reducing agent is introduced.

Phase 3: Reductive Amination 8. Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB) (3.18 g) in 3 portions over 10 minutes. 9. Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–16 hours.

  • Monitoring: Monitor by TLC (Silica; 5% MeOH in DCM). The starting aldehyde spot (high R_f) should disappear, and the product spot (lower R_f, UV active, stains with Ninhydrin/Iodine) should appear.

Phase 4: Workup & Purification 10. Quench: Quench the reaction by adding 30 mL of saturated aqueous Sodium Bicarbonate (


). Stir vigorously for 20 minutes until gas evolution ceases.
11. Extraction:  Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 30 mL).
12. Wash:  Combine organic layers and wash with Brine (1 x 30 mL).
13. Dry & Concentrate:  Dry over anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo to yield the crude oil. 14. Purification: Purify via Flash Column Chromatography on Silica Gel.
  • Eluent: Gradient of Hexanes:Ethyl Acetate (8:2 to 1:1) containing 1% Triethylamine (to prevent tailing of the amine).
Workup Workflow Diagram

WorkupFlow Reaction Reaction Mixture (DCE, Product, Borates) Quench Add Sat. NaHCO3 (Quench STAB) Reaction->Quench Extraction Extract with DCM (3x) Quench->Extraction Separation Phase Separation Extraction->Separation Aqueous Aqueous Waste (Boric acid salts) Separation->Aqueous Organic Organic Phase (Product + Impurities) Separation->Organic Drying Dry (Na2SO4) & Filter Organic->Drying Concentrate Rotary Evaporation Drying->Concentrate Purify Flash Chromatography (Hex/EtOAc + 1% TEA) Concentrate->Purify

Figure 2: Downstream processing workflow for isolation of the target amine.

Quality Control & Characterization

Expected Yield: 75–85% (isolated). Appearance: Pale yellow to off-white viscous oil or low-melting solid.

Key Spectral Signatures (Predicted):

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.6–7.3 ppm (m, 8H, Aromatic protons).
      
    • 
       4.30 ppm (s, 2H, Benzyl 
      
      
      
      ).
    • 
       3.85 ppm (s, 3H, Methoxy 
      
      
      
      ).
    • 
       2.85 ppm (s, 6H, N-Dimethyl 
      
      
      
      ).
  • MS (ESI+): m/z calc for

    
    
    
    
    
    .

Storage: Store the purified product at -20°C under Argon. Like the starting material, the product contains an electron-rich aniline moiety and is susceptible to slow oxidation over time.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of DMPD ("Wurster's Blue").Ensure strict Argon atmosphere. Use fresh DMPD•2HCl salt. Do not use old, colored free-base amine.
Low Conversion Incomplete imine formation.Increase "Phase 2" stir time. Add 3Å molecular sieves to scavenge water during imine formation.
Benzyl Alcohol Impurity Direct reduction of aldehyde.[3][4]Ensure STAB is used, not NaBH4. Add STAB after imine formation time (30-60 mins).
Tailing on TLC/Column Interaction with silica acidity.Pre-wash silica with 1% Triethylamine in Hexanes or add 1% TEA to the eluent.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: The foundational text establishing STAB as the superior reagent for this transform
  • Liao, J., et al. (2011).[4] "A Simple and Convenient Procedure for the Reductive Amination of Aldehydes and Ketones using Sodium Borohydride in 2,2,2-Trifluoroethanol."[4] Synthesis, 2011(03), 490-496.[4] Link

    • Context: Provides alternative solvent systems if DCE is restricted.
  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

    • Context: General mechanistic overview and educational grounding for the imine-reduction sequence.
  • PrepChem. "Preparation of N,N-dimethyl-p-phenylenediamine." Link

    • Context: Details the instability and handling requirements of the diamine precursor.

Sources

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine in cell cycle analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine in Cell Cycle Regulation

Executive Summary

This Application Note provides a comprehensive guide for evaluating N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (referred to herein as MBD-DMPD ) within the context of cell cycle analysis.

MBD-DMPD belongs to a class of N-benzyl-phenylenediamine derivatives chemically designed to target the colchicine-binding site of


-tubulin.[1] Its structural core—combining a redox-active N,N-dimethyl-p-phenylenediamine (DMPD) moiety with a lipophilic 2-methoxybenzyl group—confers dual utility:[1]
  • Primary Pharmacological Action: Potent inhibition of tubulin polymerization, leading to G2/M phase arrest and subsequent apoptosis.

  • Secondary Mechanistic Insight: Modulation of intracellular Reactive Oxygen Species (ROS) levels due to the redox-active diamine core, which correlates with mitotic catastrophe.[1]

This guide outlines the protocols for validating MBD-DMPD as an antimitotic agent, quantifying its effect on cell cycle phase distribution, and correlating these effects with microtubule dynamics.[1]

Mechanism of Action & Signaling Pathway

The efficacy of MBD-DMPD relies on its ability to permeate the cell membrane and bind to the colchicine pocket at the interface of


- and 

-tubulin.[1] This binding event sterically hinders the "curved-to-straight" conformational change required for microtubule assembly.[1]

Key Pathway Events:

  • Binding: MBD-DMPD binds

    
    -tubulin (Colchicine Site).[1]
    
  • Destabilization: Microtubule catastrophe (depolymerization) occurs.

  • Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) is triggered via Mad2/BubR1.

  • Arrest: Cells accumulate in the G2/M phase (4N DNA content).

  • Outcome: Prolonged arrest leads to mitotic slippage or apoptosis (Sub-G1 accumulation).

MBD_Mechanism Compound MBD-DMPD (Drug Entry) Tubulin Tubulin Heterodimers (Colchicine Site Binding) Compound->Tubulin High Affinity Binding ROS ROS Generation (Redox Stress) Compound->ROS Redox Cycling MT_Dynamics Inhibition of Microtubule Polymerization Tubulin->MT_Dynamics Spindle Mitotic Spindle Disruption MT_Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Mad2/BubR1 Signaling G2M G2/M Phase Arrest (4N DNA Content) SAC->G2M Apoptosis Apoptosis (Sub-G1 Fraction) G2M->Apoptosis Mitotic Catastrophe ROS->Apoptosis

Figure 1: Mechanism of Action for MBD-DMPD showing dual pathways of tubulin destabilization and ROS-mediated stress leading to cell death.[1]

Experimental Protocols

Protocol A: High-Resolution Cell Cycle Analysis (Flow Cytometry)

Objective: To quantify the percentage of cells arrested in the G2/M phase after MBD-DMPD treatment.

Reagents:

  • MBD-DMPD (Stock: 10 mM in DMSO).[1]

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Ethanol (70%, ice-cold).[1]

Procedure:

  • Seeding: Seed cancer cells (e.g., HeLa or A549) at

    
     cells/well in a 6-well plate. Incubate for 24 hours.
    
  • Treatment: Treat cells with MBD-DMPD at graded concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 24 hours.[1] Include a DMSO vehicle control and a Colchicine positive control (100 nM).

  • Harvesting: Trypsinize cells, collecting both floating and adherent populations to ensure apoptotic bodies are included.[1]

  • Fixation:

    • Wash cells once with cold PBS.

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold ethanol dropwise while vortexing gently.

    • Incubate at -20°C for

      
       2 hours (or overnight).
      
  • Staining:

    • Centrifuge (500 x g, 5 min) and remove ethanol.

    • Wash twice with PBS.

    • Resuspend in 500 µL PI Staining Solution .

    • Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (Excitation: 488 nm; Emission: 585/40 nm for PI). Collect 20,000 events.

Data Interpretation:

  • G0/G1: First peak (2N DNA).

  • S Phase: Intermediate region.

  • G2/M: Second peak (4N DNA). Expect a dose-dependent increase here with MBD-DMPD.

  • Sub-G1: Events to the left of G0/G1 (Apoptotic/Fragmented DNA).

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To confirm MBD-DMPD directly targets tubulin assembly, distinguishing it from DNA-damaging agents (which also cause G2/M arrest).[1]

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1]

  • Fluorophore (DAPI or specialized tubulin stain if using fluorescence-based kinetics).[1]

Procedure:

  • Preparation: Keep all reagents on ice. Prepare Tubulin solution (3 mg/mL) in Tubulin Buffer supplemented with 1 mM GTP.

  • Setup: In a 96-well half-area plate (pre-warmed to 37°C), add:

    • 10 µL of 10x MBD-DMPD (Final conc: 5 µM).[1]

    • Control wells: 10 µL DMSO (Negative), 10 µL Colchicine (Positive).

  • Initiation: Add 90 µL of the Tubulin/GTP mixture to each well.

  • Measurement: Immediately place in a spectrophotometer heated to 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Polymerization (Control): Sigmoidal curve (Lag, Growth, Plateau).[1]

    • Inhibition (MBD-DMPD): Flattened curve or reduced Vmax, indicating failure to polymerize.[1]

Expected Data & Results

The following table summarizes the expected phenotypic profile of cells treated with MBD-DMPD compared to standard controls.

ParameterVehicle (DMSO)MBD-DMPD (Treatment)Colchicine (Pos.[1] Control)Doxorubicin (DNA Damage Control)
G0/G1 Fraction ~55-60%< 10% (Depleted)< 10%Variable
G2/M Fraction ~20-25%> 70% (Arrested) > 70%> 60%
Sub-G1 (Apoptosis) < 2%Increased (Time-dependent) IncreasedHigh
Tubulin Polymerization Sigmoidal GrowthInhibited (Flat) InhibitedNormal (Sigmoidal)
ROS Levels BaselineElevated (Due to DMPD core)ModerateHigh

Critical Considerations for Drug Development

  • Stability of the Diamine Core: The N,N-dimethyl-p-phenylenediamine (DMPD) moiety is prone to oxidation.[1] Solutions of MBD-DMPD should be prepared fresh in degassed DMSO and protected from light to prevent the formation of "Wurster’s Red" type radical cations prior to cellular entry.[1]

  • Distinguishing G2 from M Phase: Standard PI staining cannot distinguish G2 (interphase) from M (mitosis). To confirm mitotic arrest specifically, perform dual staining with Anti-Phospho-Histone H3 (Ser10) .[1] MBD-DMPD treated cells should be pH3-positive.[1]

  • Cytotoxicity vs. Cytostasis: At lower nanomolar concentrations, MBD-DMPD may act as a vascular disrupting agent (VDA) without immediate massive apoptosis.[1] Perform washout experiments to determine if the G2/M block is reversible.

References

  • Romagnoli, R., et al. (2008).[1][2] "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry, 16(18), 8419-8426.[1][2] Link

  • Wang, F., et al. (2021).[1][3] "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities."[1][4] European Journal of Medicinal Chemistry, 213, 113316.[1] Link

  • Mehdi, M. M., & Rizvi, S. I. (2013).[1] "N,N-Dimethyl-p-phenylenediamine Dihydrochloride-Based Method for the Measurement of Plasma Oxidative Capacity During Human Aging." Analytical Biochemistry, 436(2), 165-167.[1] Link

  • Crowley, L. C., et al. (2016).[1] "Analyzing Cell Death by Nuclear Staining with Propidium Iodide." Cold Spring Harbor Protocols. Link

Sources

Advanced Purification & Stabilization of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PPD-2026 [1]

Executive Summary

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (hereafter referred to as M-DMPD ) is a highly electron-rich p-phenylenediamine derivative.[1] It serves as a critical intermediate in the synthesis of functional dyes, electrochemical probes, and specific pharmaceutical agents.

The primary challenge in purifying M-DMPD is its low oxidation potential .[1] Like its parent compound N,N-dimethyl-p-phenylenediamine (DMPD), M-DMPD is prone to rapid one-electron oxidation to form stable radical cations (Wurster’s salts) and subsequent degradation into quinonediimines (purple/black contaminants).[1]

This guide provides a three-tiered purification strategy:

  • Antioxidant-Protected Extraction: For bulk removal of unreacted aldehyde and inorganic salts.[1]

  • Buffered Flash Chromatography: For isolation of >98% pure free base.[1]

  • Salt Formation (Stabilization): Conversion to the Malate or HCl salt for long-term storage.[1]

Physicochemical Profile & Challenges

PropertyDescriptionImplication for Purification
Structure Secondary amine (benzyl) + Tertiary amine (dimethyl)Highly basic; will streak on standard silica gel.[1]
Oxidation State Electron-rich aromatic ringRapidly oxidizes in air/light to form "Wurster's Red" type radicals.[1]
Solubility Lipophilic (LogP ~ 2.5-3.[1]0)Soluble in DCM, EtOAc, Toluene.[1] Insoluble in water (neutral pH).[1]
pKa (est) N1 (secondary): ~5.5 | N4 (tertiary): ~6.6Can be selectively protonated/deprotonated for extraction.[1]
Appearance Colorless oil/solid (Pure)Turns pink

purple

black upon degradation.[1]

Purification Logic & Workflow

The following decision tree outlines the optimal workflow based on the required purity and current state of the material.

purification_logic Start Crude Reaction Mixture (Reductive Amination) Check Is the mixture dark/black? Start->Check Extract Protocol A: Antioxidant-Buffered Extraction (Removal of salts/aldehyde) Check->Extract Yes (Oxidized) or No PurityCheck Required Purity? Extract->PurityCheck Column Protocol B: Amine-Deactivated Chromatography (Isolation of Free Base) PurityCheck->Column High (>98%) Salt Protocol C: Salt Formation (Malate/HCl) (Stabilization & Storage) PurityCheck->Salt Bulk/Storage (>95%) Column->Salt Optional for Storage Storage Store at -20°C under Argon Salt->Storage

Figure 1: Purification Decision Tree. The pathway emphasizes stabilizing the molecule as a salt for long-term viability.

Detailed Protocols

Protocol A: Antioxidant-Buffered Extraction

Objective: Remove unreacted starting materials (2-methoxybenzaldehyde) and inorganic reducing agents (e.g., borohydrides) while preventing oxidation.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Antioxidant Solution: 5% w/v Sodium Sulfite (

    
    ) or 5% Ascorbic Acid in water.[1]
    
  • Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Brine.[1]

Procedure:

  • Quench: If coming from a reductive amination (e.g.,

    
    ), quench the reaction mixture with the Antioxidant Solution  rather than pure water. This immediately scavenges dissolved oxygen.[1]
    
  • Partition: Transfer to a separatory funnel. Extract the aqueous layer 3x with DCM.

  • Acid Wash (Optional but Recommended):

    • Extract the organic layer with 1M HCl containing 1% Ascorbic Acid. The M-DMPD will move to the aqueous phase (protonated).[1]

    • Discard the organic layer (removes non-basic impurities like unreacted aldehyde).[1]

    • Basify the aqueous layer to pH 10 using cold 4M NaOH (dropwise) under an Argon blanket.

    • Re-extract rapidly into DCM.[1]

  • Dry & Concentrate: Dry over anhydrous

    
     (Sodium Sulfate). Filter and concentrate in vacuo at 
    
    
    
    .
    • Critical: Do not rotary evaporate to complete dryness if the bath is hot; the oil will oxidize rapidly.

Protocol B: Amine-Deactivated Flash Chromatography

Objective: Isolate high-purity free base M-DMPD.[1] Standard silica is acidic and causes irreversible adsorption and "streaking" of this diamine.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Hexane : Ethyl Acetate (Gradient) + 1% Triethylamine (TEA) .[1]

Procedure:

  • Column Pre-treatment: Slurry the silica in Hexane containing 5% TEA.[1] Pour the column and flush with 3 column volumes (CV) of Hexane/1% TEA. This neutralizes acidic silanol sites.[1]

  • Loading: Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1) with 1% TEA. Load gently.

  • Elution:

    • Start: 95% Hexane / 5% EtOAc / 1% TEA.[1]

    • Gradient: Ramp to 70% Hexane / 30% EtOAc / 1% TEA.[1]

    • Note: The unreacted aldehyde (if present) elutes early.[1] The M-DMPD elutes as a distinct band (monitor by TLC: stain with Ninhydrin or simply look for UV activity; oxidized spots appear pink).[1]

  • Collection: Collect fractions under Nitrogen/Argon if possible.[1] Evaporate immediately.[1]

Protocol C: Salt Formation (Stabilization)

Objective: Convert the unstable oil into a crystalline solid (Malate or HCl salt) for long-term stability.[1] The free base degrades within days; the salt is stable for months/years.

Mechanism:


[1]

Option 1: The Malate Salt (Recommended for Handling) Reference: EP2646408B1 (Patent literature suggests organic acid salts often yield better crystallinity for this class).[1]

  • Dissolve 10 mmol of purified M-DMPD free base in Ethanol (degassed) .

  • Prepare a solution of 10 mmol L-Malic Acid in Ethanol.

  • Add the acid solution dropwise to the amine solution under Argon.

  • Stir at

    
     for 2 hours. A white/off-white precipitate should form.[1]
    
  • Filter and wash with cold Ethanol/Ether.[1] Dry under high vacuum.[1][2]

Option 2: The Dihydrochloride Salt (Standard) [1]

  • Dissolve M-DMPD in anhydrous Diethyl Ether.

  • Add 2.2 equivalents of HCl in Dioxane (4M) dropwise.

  • The hygroscopic salt precipitates immediately.[1]

  • Centrifuge or filter rapidly under inert atmosphere (Schlenk line).[1]

Troubleshooting & Stability Guide

The "Pink/Purple" Problem

If your product turns pink, it is undergoing oxidative coupling.

oxidation_pathway M_DMPD M-DMPD (Colorless) Radical Radical Cation (Wurster's Salt) (Red/Pink) M_DMPD->Radical -e⁻ (Oxidation) Quinone Quinonediimine (Purple/Black) Radical->Quinone -e⁻, -H⁺

Figure 2: Degradation pathway.[1] The presence of color indicates the formation of the radical cation.

Remediation:

  • Slight Pink: Proceed immediately to Protocol C (Salt Formation).[1] The crystal lattice often excludes the radical impurities.

  • Deep Purple/Black: Re-dissolve in DCM, wash with Sodium Dithionite (

    
    )  solution (strong reducing agent) until color fades, then repeat Protocol B.
    
Storage Conditions
  • Free Base: Must be stored at

    
     or 
    
    
    
    under Argon.[1] Shelf life: < 1 week.
  • Salt Form: Store at

    
     or lower, desiccated. Shelf life: > 1 year.
    

References

  • Structure & Properties: PubChem. N,N-dimethylbenzene-1,4-diamine. Link[1]

  • Purification of Phenylenediamines: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for amine purification).

  • Salt Stabilization Strategy: Process for the preparation of 2-methoxymethyl-1,4-benzenediamine. European Patent EP2646408B1.[1] Link (Describes the specific reductive amination and malic acid salt crystallization for this exact structural family).

  • Oxidation Mechanism: Corbett, J. F.[1] "The Chemistry of Hair Dyes." Journal of the Society of Cosmetic Chemists, 1984. (Mechanistic insight into PPD oxidation).

  • Handling Air-Sensitive Amines: Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013.[1]

Sources

Application Note: N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (MB-DMBDA) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (MB-DMBDA) as a non-innocent, hemilabile ligand in coordination chemistry. Unlike simple aliphatic diamines, MB-DMBDA combines a redox-active p-phenylenediamine backbone with a hard/borderline ether donor (methoxy group).[1] This unique architecture allows for the stabilization of transition metals in variable oxidation states, making it a prime candidate for biomimetic catalysis (e.g., tyrosinase models) and electrochemical sensing .[1]

The following protocols provide a validated roadmap for synthesizing the ligand via reductive amination and coordinating it with Copper(II) and Zinc(II) centers.

Ligand Profile & Design Logic

Structural Analysis

MB-DMBDA functions as a bidentate [N, O] hybrid ligand .[1]

  • Primary Donor (Soft/Borderline): The secondary amine nitrogen (

    
    ) resulting from the benzyl linkage.[1]
    
  • Secondary Donor (Hard): The ether oxygen (

    
    ) on the ortho position of the benzyl ring.[1]
    
  • Electronic Modulator: The para-dimethylamino group (

    
    ) acts as a strong electron-donating group (EDG), significantly increasing the electron density on the coordinating nitrogen and rendering the ligand highly susceptible to reversible oxidation (Wurster’s type radical formation).
    
Coordination Mode

The ligand typically forms a five-membered chelate ring with metal centers (


).[1] The methoxy group is "hemilabile"—it can dissociate to open a coordination site for substrate binding during catalysis without complete ligand detachment.[1]

Diagram 1: Ligand Synthesis and Coordination Logic

G Precursors Precursors (4-amino-N,N-dimethylaniline + 2-methoxybenzaldehyde) Imine Schiff Base Intermediate (Imine Formation) Precursors->Imine -H2O (Dehydration) Reduction Reductive Amination (NaBH4 / MeOH) Imine->Reduction Reduction Ligand MB-DMBDA Ligand (Secondary Amine) Reduction->Ligand Isolation Complex Metal Complex [M(MB-DMBDA)Cl2] Ligand->Complex + MCl2 (Coordination)

Caption: Logical flow from precursor condensation to metal coordination.[1][2] The reductive amination step is critical to ensure flexibility of the amine donor.[1]

Experimental Protocols

Protocol A: Ligand Synthesis (Reductive Amination)

Rationale: Direct alkylation of amines often leads to over-alkylation.[1] The reductive amination route via a Schiff base ensures mono-alkylation and high purity [1].[1]

Reagents:

  • 4-Amino-N,N-dimethylaniline (CAS 99-98-9): 10 mmol (1.36 g)

  • 2-Methoxybenzaldehyde (CAS 135-02-4): 10 mmol (1.36 g)

  • Sodium Borohydride (

    
    ): 15 mmol (0.57 g)[1]
    
  • Methanol (Anhydrous): 50 mL[1]

  • Dichloromethane (DCM): 100 mL[1]

Step-by-Step Procedure:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 4-amino-N,N-dimethylaniline in 30 mL methanol. Add 2-methoxybenzaldehyde dropwise while stirring.

  • Activation: Reflux the mixture at 65°C for 2 hours. The solution will darken, indicating imine formation.[1] Checkpoint: TLC (1:1 Hexane:Ethyl Acetate) should show consumption of the aldehyde.[1]

  • Reduction: Cool the solution to 0°C (ice bath). Carefully add

    
     in small portions over 20 minutes. (Caution: Hydrogen gas evolution).[1]
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench with 10 mL water. Evaporate methanol under reduced pressure. Extract the residue with DCM (

    
     mL).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from ethanol or perform flash chromatography if necessary.

Expected Yield: 75-85% (Off-white to pale brown solid).[1]

Protocol B: Coordination with Copper(II)

Rationale: Copper(II) prefers N/O donor sets and is the standard for evaluating hemilabile ether coordination.[1] This protocol targets the mononuclear species


.[1]

Reagents:

  • MB-DMBDA (Ligand): 1.0 mmol (256 mg)

  • 
    : 1.0 mmol (170 mg)[1]
    
  • Ethanol: 20 mL

Procedure:

  • Dissolve the ligand (256 mg) in 10 mL of warm ethanol (40°C).

  • Separately, dissolve the copper salt in 10 mL ethanol.

  • Add the metal solution to the ligand solution dropwise.[1] A distinct color change (typically green to dark brown/blue) will occur immediately.[1]

  • Stir at room temperature for 2 hours.

  • Precipitation: If precipitate forms, filter and wash with cold ethanol. If not, reduce volume by 50% via rotary evaporation and store at 4°C overnight to induce crystallization.[1]

  • Drying: Dry the complex under vacuum at room temperature.

Data Interpretation Table:

TechniqueExpected SignalStructural Insight
IR Spectroscopy Shift in

(~3300 cm⁻¹)
Indicates coordination of the secondary amine.[1]
IR Spectroscopy Shift in

(~1240 cm⁻¹)
Indicates coordination of the methoxy oxygen.[1]
UV-Vis d-d transition band (~600-800 nm)Confirms Cu(II) geometry (likely distorted square planar).[1]
EPR Anisotropic signal (

)
Characteristic of monomeric Cu(II) species.[1]

Advanced Application: Redox Switching

Context: The


-dimethyl-p-phenylenediamine backbone is famous for forming stable radical cations (Wurster’s Red) [2].[1][3] Coordinating this ligand to a metal allows the metal center to modulate this redox activity.[1]

Diagram 2: Oxidative Mechanism

Redox L_Red Reduced State (Neutral Ligand) L_Ox Oxidized State (Radical Cation) L_Red->L_Ox - e- (Oxidation) L_Ox->L_Red + e- (Reduction) Metal Metal Center (Cu II) Metal->L_Red Stabilization via Back-bonding

Caption: The ligand can act as an electron reservoir, facilitating multi-electron transfer processes in catalysis.

Protocol C: Cyclic Voltammetry (CV) Screening

  • Solvent: Acetonitrile with 0.1 M

    
     (electrolyte).[1]
    
  • Electrodes: Glassy carbon (working), Pt wire (counter), Ag/AgCl (reference).[1]

  • Scan: -0.5 V to +1.5 V vs Ag/AgCl.

  • Observation: Look for two reversible oxidation waves.

    • 
      : Oxidation of the tertiary amine (dimethylamino group).[1]
      
    • 
      : Oxidation of the coordinated secondary amine/metal center.[1]
      
    • Note: Coordination to Cu(II) will anodically shift (increase) the oxidation potential of the secondary amine compared to the free ligand.[1]

References

  • Reductive Amination Methodology

    • Master Organic Chemistry.[1] (2017).[1][4] Reductive Amination, and How It Works. Retrieved from [Link]

  • Redox Properties of DMPD Backbone

    • Wikipedia.[1] N,N-Dimethyl-p-phenylenediamine.[1][2][3][5][6] Retrieved from [Link]

  • Ligand Precursor Data

    • PubChem.[1][2][3][6][7] N,N-dimethyl-p-phenylenediamine (CID 7472).[1][3] Retrieved from [Link][1]

  • Analogous Schiff Base Reduction

    • Semantic Scholar. (2021).[1] Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline... Retrieved from [https://www.semanticscholar.org/paper/Molecular-structures-of-4-(((4-methoxyphenyl)-and-Olasunkanmi-Obi-Egbedi/e1d7cae120410262f45e2db7308fe9ab61c67597]([Link]1][4]

Sources

Troubleshooting & Optimization

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Optimization & Troubleshooting in Solution

Document ID: TS-PPD-MB-001 | Status: Active | Audience: R&D, QC, Analytical Chemistry[1]

Executive Summary: The Instability Paradox

You are likely encountering a common phenomenon: your colorless or pale solid dissolves into a solution that rapidly turns pink, violet, or brown, eventually forming a precipitate.

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is a highly electron-rich derivative of p-phenylenediamine (PPD).[1] While its structural modifications (the N,N-dimethyl and N'-2-methoxybenzyl groups) make it an exceptional redox probe or synthesis intermediate, they also lower its oxidation potential.[1]

The Core Issue: This molecule is a "hair-trigger" reducing agent.[1] In the presence of dissolved oxygen, trace metals, or light, it undergoes auto-oxidation to form a colored radical cation (Wurster’s salt analog), followed by irreversible polymerization.

The Chemistry of Degradation (The "Why")

To stabilize this molecule, you must interrupt its oxidation pathway.[1] The degradation occurs in three distinct phases:

  • Phase I (Reversible): The neutral amine loses one electron to form a Radical Cation (Semiquinone).[1]

    • Symptom:[1][2][3] Solution turns bright pink/violet.[1]

    • Mechanism:[1][4] This is a "Wurster’s Red/Blue" type species.[1][5] It is stable in acid but unstable in neutral/basic pH.[1]

  • Phase II (Irreversible): Loss of a second electron and protons forms the Quinone Diimine (QDI) .[1]

    • Symptom:[1][2][3] Color darkens to brown/black.[1]

    • Mechanism:[1][4] The QDI is highly electrophilic and susceptible to hydrolysis.[1]

  • Phase III (Polymerization): The QDI reacts with unoxidized parent molecules (Michael addition) or hydrolyzes to benzoquinones.[1]

    • Symptom:[1][2][3] Black precipitate (Bandrowski’s base analogs).[1]

Visualizing the Pathway

OxidationPathway Amine Parent Amine (Colorless) Radical Radical Cation (Pink/Violet) Amine->Radical -1e⁻ (Auto-oxidation) Radical->Amine +1e⁻ (Reduction) QDI Quinone Diimine (Unstable) Radical->QDI -1e⁻, -2H⁺ Polymer Insoluble Polymer (Black Precipitate) QDI->Polymer Coupling/Hydrolysis

Figure 1: The oxidative degradation cascade.[1] The transition from Amine to Radical is often reversible with reducing agents, but the QDI stage leads to irreversible loss of material.

Troubleshooting Guide (FAQ)

Q1: My stock solution turned pink immediately upon preparation. Is it ruined?

Status: Usable (Conditional)

  • Diagnosis: You have generated the radical cation species (Phase I).[1] This affects accurate concentration determination (molarity) but may not affect qualitative redox applications.[1]

  • Fix: Add a stoichiometric equivalent of a reducing agent (e.g., Sodium Ascorbate or Sodium Metabisulfite) to revert the pink radical back to the colorless parent amine.

  • Prevention: See Protocol A (Acid-Lock) below.

Q2: I see a black precipitate after 24 hours at 4°C.

Status: Discard

  • Diagnosis: Phase III polymerization has occurred.[1] The precipitate is likely an insoluble oligomer or "Bandrowski's base" derivative.[1] Filtering it will leave you with a solution of unknown concentration.[1]

  • Root Cause: The pH was likely too high (neutral/basic), facilitating the deprotonation required for polymerization.

Q3: Can I use DMSO as a solvent?

Status: Caution Advised

  • Risk: DMSO is hygroscopic and can act as a mild oxidant or transport oxygen.[1]

  • Recommendation: Use Degassed Methanol or Acetonitrile for organic stocks.[1] If aqueous solubility is required, use 0.1 M HCl or H₃PO₄ .[1] Avoid DMSO unless stored strictly under Argon.[1]

Q4: How do I store the solid powder?

Status: Critical

  • Protocol: Store at -20°C . The vial must be flushed with Argon or Nitrogen after every use.[1] If the solid turns grey/black, purify via recrystallization (ethanol/water) before critical quantitative work.[1]

Best Practice Protocols

Protocol A: The "Acid-Lock" Preparation Method (Recommended)

Purpose: Protonating the amine nitrogens (forming the salt) drastically raises the oxidation potential, preventing electron loss.

Reagents:

  • Solvent: 0.05 M to 0.1 M HCl (or H₂SO₄) in degassed water.[1]

  • Inert Gas: Argon or Nitrogen.[1]

Procedure:

  • Degas the Solvent: Sparge the acid solution with Argon for 15 minutes to remove dissolved O₂.[1]

  • Weighing: Weigh the target amount of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine. Work quickly.

  • Dissolution: Add the solid to the acidified, degassed solvent.

    • Note: The solution should remain colorless or very pale yellow.[1]

  • Storage: Aliquot into amber vials, flush headspace with Argon, cap tightly, and freeze at -20°C or -80°C.

Protocol B: Rescue of Slightly Oxidized Solution

Purpose: To reverse Phase I oxidation (Pink color) for qualitative assays.

  • Prepare a 100 mM stock of Sodium Ascorbate (freshly prepared).

  • Add the ascorbate stock to your amine solution dropwise.[1]

  • Observation: The pink color should bleach instantly.[1]

  • Warning: Do not use this method if the assay relies on measuring oxidative current or absorbance at the radical's lambda-max, as the ascorbate will interfere.[1]

Diagnostic Decision Tree

Use this flow to determine the viability of your reagent.

Troubleshooting Start Inspect Solution Color Color? Start->Color Clear Clear/Pale Yellow Color->Clear No Pink Pink/Violet Color->Pink Yes Brown Brown/Black Color->Brown Yes Good Status: OPTIMAL Proceed with exp. Clear->Good Precip Precipitate? Pink->Precip Bad Status: FAILED (Phase III) Discard and re-make Brown->Bad Rescue Status: OXIDIZED (Phase I) Add Ascorbate if assay permits Precip->Rescue No Precip->Bad Yes

Figure 2: Rapid diagnostic logic for solution viability.

Stability Data Summary

ConditionHalf-Life (t₁/₂)ObservationRecommendation
pH 7.0 (PBS), 25°C < 1 HourRapid pink colorationAvoid for stock solutions.[1]
pH 7.0 + Ascorbate ~24 HoursRemains clearGood for short-term assay buffers.[1]
pH 2.0 (HCl), 25°C > 1 WeekStable, pale yellowRecommended for working stocks.[1]
pH 2.0, -20°C, Argon > 6 MonthsIndefinite stabilityRecommended for long-term storage.[1]

References

  • Corbett, J. F. (1970).[1] "The Chemistry of Hair Dyes: The autoxidation of p-phenylenediamines." Journal of the Society of Cosmetic Chemists.[1]

    • Key Insight: Establishes the mechanism of Bandrowski's base formation and the role of pH in PPD stability.
  • Rosokha, S. V., & Kochi, J. K. (2008).[1] "Fresh Look at Wurster’s Salts: Radical-Cation Isolation and Charge-Transfer Complexes."[1] Journal of the American Chemical Society.[1] [1]

    • Key Insight: Details the electronic structure of the radical c
  • PubChem Compound Summary. (2024). "N,N-Dimethyl-p-phenylenediamine."[1][6][7][8][9][10] National Center for Biotechnology Information.[1] [1]

    • Key Insight: Provides physicochemical properties and general stability data for the parent class of compounds.[1]

Sources

Preventing oxidation of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine[1][2]

Executive Summary: The Redox Liability

You are likely working with N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (or a salt thereof) because of its specific electrochemical properties or its role as a reactive intermediate in oxidative coupling.[1][2]

However, this molecule carries a significant "redox liability."[1][2] Structurally, it is an electron-rich p-phenylenediamine (PPD) derivative.[1][2] The N,N-dimethyl group and the 2-methoxybenzyl substituent both donate electron density to the central benzene ring.[1] While this increases its reactivity for intended applications, it also lowers its oxidation potential, making it exceptionally prone to spontaneous oxidation by atmospheric oxygen.[1][2]

The Symptom: Pure material is typically white or pale grey.[1][2] Oxidation manifests rapidly as a color shift to pink, red, or dark violet (formation of Wurster’s salts and quinone diimines).[1][2]

The Oxidation Mechanism

To prevent degradation, one must understand the enemy.[1][2] The oxidation is not a single step but a cascade.[1][2]

OxidationPathway Reactant Reduced Form (Colorless/Pale Grey) Free Amine Radical Semiquinone Radical Cation (Wurster's Salt Analog) INTENSE PINK/RED Reactant->Radical + O2 / Light - e- Product Quinone Diimine (QDI) (Dark Brown/Violet) Irreversible Degradation Radical->Product + O2 - e-, - H+ Metals Trace Metals (Cu, Fe) Metals->Reactant Catalyzes

Figure 1: The oxidative cascade from the stable amine to the quinone diimine species.[1] Note that the intermediate radical cation is often intensely colored.[1]

Core Stabilization Protocols
A. Storage of the Solid

The solid form is relatively stable if kept dry and acid-protected.[1][2]

  • Temperature: Store at -20°C (long term).

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ).[1][2] If you open the vial, backfill with inert gas before resealing.[1][2] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.[1][2]
    
  • Light: Protect from light (amber vials or foil wrap).[1][2] Photons can initiate the electron transfer process.[1][2]

B. Preparation of Solutions (Critical Step)

Most degradation occurs during weighing and dissolution.[1][2]

ParameterRecommendationScientific Rationale
Solvent Choice Degassed Water or DMSODissolved oxygen is the primary oxidant.[1][2] Standard benchtop solvents are saturated with

(~8 mg/L in water).[1][2]
pH Control Acidic (pH < 4.0) Protonation of the amine nitrogens ties up the lone pair electrons, rendering them unavailable for oxidation.[2]
Additives Antioxidants Sodium Metabisulfite (

) or Ascorbic Acid act as sacrificial reductants.[1][2]
Chelators EDTA (0.1 mM) Sequesters trace metal ions (Cu²⁺, Fe³⁺) which catalyze auto-oxidation.[1][2]
Detailed Experimental Workflow

Do not simply "dissolve and use." Follow this strict anaerobic protocol for reproducible data.

HandlingProtocol cluster_Prep Solvent Preparation Start Start: Solid Reagent Weigh Weigh Solid (Minimize Air Exposure) Start->Weigh Degas Degas Solvent (Sparge Ar/N2 for 15 min) Acidify Acidify Solvent (0.1M HCl or Acetate Buffer) Degas->Acidify Dissolve Dissolve in Prepared Solvent (Keep on Ice) Acidify->Dissolve Weigh->Dissolve Check Visual Check: Is it Pink? Dissolve->Check Use Use Immediately (Protect from Light) Check->Use No (Clear/Pale) Discard Discard/Repurify Check->Discard Yes (Pink/Red)

Figure 2: Decision matrix for handling air-sensitive phenylenediamine derivatives.

Troubleshooting & FAQs

Q1: My solution turned pink immediately upon adding the solid. Is it ruined?

  • Diagnosis: Yes, partial oxidation has occurred.[1][2] The pink color is the radical cation (Wurster’s salt analog).[1][2]

  • Root Cause: The solvent likely contained dissolved oxygen, or the solid had oxidized in the bottle.[1][2]

  • Fix: If the application is strictly qualitative, you might be able to reduce it back using a strong reducing agent (e.g., Sodium Borohydride or excess Ascorbic Acid), but for quantitative kinetics or biological assays, discard and prepare fresh using degassed solvents.[1][2]

Q2: Can I store the stock solution at -20°C?

  • Answer: Only if acidified.

  • Explanation: In DMSO or neutral water, the compound will degrade even when frozen (freeze-concentration effect concentrates oxygen and solutes).[1][2]

  • Protocol: Prepare a 10 mM stock in 0.1 M HCl . The hydrochloride salt form is significantly more stable.[1][2] Freeze in single-use aliquots to avoid freeze-thaw cycles.[1][2]

Q3: Why does the protocol recommend EDTA?

  • Answer: Phenylenediamines are highly sensitive to metal-catalyzed oxidation.[1][2]

  • Mechanism: Trace copper or iron (ubiquitous in lower-grade solvents or glassware) lowers the activation energy for electron transfer to oxygen.[1][2] EDTA chelates these metals, "blinding" the catalyst.[1][2]

Q4: I am using this for cell culture. I cannot use 0.1 M HCl.

  • Answer: Prepare the stock in acidified DMSO (0.1% HCl in DMSO) or degassed ethanol. When you dilute into media (pH 7.4), the high dilution factor will neutralize the acid, but you must use the solution immediately (within minutes).[2] The clock starts ticking the moment the pH rises above 6.0.[1][2]

References
  • N,N-Dimethyl-p-phenylenediamine (DMPD)

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 7472, N,N-Dimethyl-p-phenylenediamine.[1][2][3]

    • Relevance: Establishes the baseline oxidation chemistry for N,N-dialkyl-p-phenylenediamines.
    • URL:[Link][1][2]

  • Antioxidant Mechanisms of Substituted p-Phenylenediamines

    • Source: Cibulkova, Z., et al. (2014).[1][2] "On the antioxidant effectiveness of N,N′-substituted p-phenylenediamines." ResearchGate.[1][2][4][5]

    • Relevance: Details the radical formation (aminyl radicals) and the structural influence of N-substituents on stability.
    • URL:[Link]

  • Quinone Diimine Formation (Toxicity & Degradation)

    • Source: Cao, G., et al. (2022).[1][2] "Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5." Environmental Science & Technology.[1][2]

    • Relevance: confirms the transformation pathway from PPDs to Quinone Diimines (QDIs) in the presence of air.[2]

    • URL:[Link][1][2]

Sources

Technical Support Center: Solubilization Guide for N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

[1]

Executive Summary & Chemical Context

Compound: N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine CAS: 436088-37-8 Class: Lipophilic Phenylenediamine Derivative[1]

The Challenge: This molecule presents a dual challenge common to substituted phenylenediamines:

  • High Lipophilicity: The addition of the 2-methoxybenzyl group to the N,N-dimethyl-p-phenylenediamine (DMPD) core significantly increases the partition coefficient (LogP), making it poorly soluble in neutral aqueous buffers (pH 7.4).[1]

  • Oxidative Instability: Like its parent compound DMPD, this derivative is redox-active.[1][2] In solution, it is prone to forming radical cations (Wurster’s salts), manifesting as a color change (pink/red to violet) and precipitation.[1]

Technical Directive: Successful formulation requires a strategy that lowers the pH to protonate the amine nitrogens (increasing polarity) or encapsulates the hydrophobic moiety, while simultaneously suppressing auto-oxidation.[1]

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your experimental constraints using the decision tree below.

Solubility_Decision_TreeStartSTART: Select Assay TypeCellBasedIs this a Live Cell Assay?Start->CellBasedHighConcIs Target Conc. > 10 mM?CellBased->HighConcNo (In vitro/Enzymatic)DMSO_TolIs DMSO Tolerance < 0.1%?CellBased->DMSO_TolYesMethodAMETHOD A:Acid-Salt Stock(HCl/Ascorbate)HighConc->MethodAYesMethodBMETHOD B:Organic Cosolvent(DMSO/EtOH)HighConc->MethodBNoDMSO_Tol->MethodBNo (Robust Cells)MethodCMETHOD C:Cyclodextrin Complex(HP-β-CD)DMSO_Tol->MethodCYes (Sensitive Cells)

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on assay sensitivity and concentration requirements.

Detailed Protocols
Method A: The "Acid-Salt" Stock (High Concentration / Stability)

Best for: Enzymatic assays, stock storage, and analytical standards.

Mechanism: This compound contains basic amine nitrogens.[1] Lowering the pH converts the free base into a hydrochloride salt, drastically increasing aqueous solubility.[1]

Reagents:

  • 0.1 M Hydrochloric Acid (HCl)[1]

  • Ascorbic Acid (Antioxidant)[1]

  • Deionized Water (Degassed)[1]

Protocol:

  • Antioxidant Prep: Prepare a sterile 10 mM Ascorbic Acid solution in water.[1] Note: Phenylenediamines oxidize rapidly in solution; ascorbate acts as a sacrificial reductant.

  • Solubilization: Weigh the target compound. Instead of adding water, add 0.1 M HCl dropwise.[1]

    • Target Concentration: Up to 50 mM is achievable in acidic media.[1]

  • Dissolution: Vortex vigorously. The solution should become clear. If particulates remain, sonicate for 30 seconds at 40°C.[1]

  • Dilution: Dilute this acidic stock into your experimental buffer.

    • Critical: Ensure your assay buffer has sufficient buffering capacity (e.g., 50-100 mM HEPES or Phosphate) to neutralize the small volume of acid carried over from the stock.[1]

Method B: Organic Cosolvent (DMSO)

Best for: High-throughput screening (HTS) and robust cell lines.[1]

Mechanism: Uses a dipolar aprotic solvent to dissolve the hydrophobic benzyl moiety.[1]

Protocol:

  • Primary Stock: Dissolve the compound in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–20 mM .

    • Storage: Aliquot immediately and store at -20°C under nitrogen or argon to prevent oxidation.[1]

  • Working Solution: Dilute the DMSO stock into the aqueous buffer immediately before use.

    • Crash-out Warning: Do not exceed 1-2% final DMSO concentration.[1] Add the DMSO stock to the buffer while vortexing the buffer (not vice-versa) to prevent local high concentrations that trigger precipitation.[1]

Method C: Cyclodextrin Complexation (Biocompatible)

Best for: Sensitive primary cells, in vivo studies, or long-term incubations.

Mechanism: Hydroxypropyl-


1

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.[1] Filter sterilize (0.22 µm).
    
  • Complexation: Add the solid compound to the CD solution.

  • Agitation: Shake or rotate at room temperature for 2–4 hours. This kinetic energy is required for the hydrophobic moiety to enter the cyclodextrin cavity.[1]

  • Outcome: This yields a stable, clear solution that resists precipitation upon dilution and offers partial protection against oxidation.[1]

Comparative Data: Solubility Limits
ParameterWater (pH 7.[1][3]0)0.1 M HClDMSOPBS + 20% HP-

-CD
Max Solubility < 0.1 mg/mL> 10 mg/mL> 25 mg/mL~ 2–5 mg/mL
Stability (25°C) Poor (< 1 hr)Good (24 hrs)Excellent (Frozen)Good (4–8 hrs)
Precipitation Risk HighLow (if pH < 4)High (upon dilution)Low
Cell Toxicity NegligibleAcid stressHigh (>1% v/v)Low
Troubleshooting & FAQs

Q1: My solution turned pink/purple after 20 minutes. Is it still usable?

  • Diagnosis: This indicates oxidation to the radical cation (Wurster’s salt analog).[1][2]

  • Solution: The compound is degrading.[1] For quantitative assays, discard.

  • Prevention: You must deoxygenate your buffers (bubble with Nitrogen/Argon for 10 mins) or add 100 µM EDTA and 1 mM Ascorbic Acid to the buffer system [1].[1]

Q2: I see a fine white precipitate when diluting my DMSO stock into PBS.

  • Diagnosis: "Solvent Shock."[1] The hydrophobic effect forces the molecules together faster than they can disperse.[1]

  • Solution:

    • Warm the PBS to 37°C before addition.

    • Use the "Step-Down" dilution method: Dilute DMSO stock 1:10 into pure Ethanol, then dilute that 1:100 into PBS.[1] The intermediate polarity helps.[1]

    • Switch to Method C (Cyclodextrins).[1]

Q3: Can I use Tween-80 instead of Cyclodextrin?

  • Answer: Yes, 0.1% to 0.5% Tween-80 can solubilize the compound.[1] However, non-ionic surfactants can interfere with downstream enzymatic assays (especially kinases) or alter cell membrane permeability more aggressively than cyclodextrins [2].[1]

Q4: How do I store the stock solution?

  • Answer: Never store aqueous stocks.[1] Store as a solid or as a high-concentration DMSO stock at -80°C. Protect from light (amber vials), as phenylenediamines are photosensitive.[1]

References
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol for lipophilic amine complexation).

  • PubChem. (2026).[1] Compound Summary: N,N-Dimethyl-p-phenylenediamine.[1][2][4][5] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link] (Structural basis for pKa and solubility predictions).[1]

Troubleshooting N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Case ID: #PUR-AMINE-OX01 Subject: Troubleshooting Chromatography Issues (Tailing, Oxidation, Yield Loss) Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Purifying N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine presents a "double-trouble" challenge in organic chemistry. You are dealing with a molecule that is both basic (prone to silanol interactions) and electron-rich (prone to oxidation).[1][2]

The core structure contains a p-phenylenediamine moiety.[1][2] This group is notorious for undergoing single-electron oxidation to form stable, deeply colored radical cations (Wurster’s salts) upon exposure to air or acidic silica, often turning your column purple or black.[1][2] Furthermore, the secondary and tertiary amines will hydrogen-bond aggressively with the silanols on standard silica gel, leading to peak tailing and co-elution with impurities.[1]

This guide provides a self-validating workflow to overcome these specific physicochemical hurdles.

Module 1: Pre-Purification Diagnostics

Q: Why does my crude mixture turn dark purple/black when I put it on the column? A: This is the "Wurster's Shift." The p-phenylenediamine core is oxidizing.[1][2][3] Standard silica gel is slightly acidic (pH ~5-6), which catalyzes the oxidation of your compound into a radical cation (Wurster’s Red/Blue) or a quinone diimine.

The Fix:

  • Neutralize the Stationary Phase: You must pretreat your silica column.[1] Flush it with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[1] This creates a basic buffer zone.[1][2]

  • Switch Stationary Phases: If silica continues to degrade your compound, switch to Neutral Alumina (Brockmann Activity III) .[1] Alumina is less acidic and less likely to trigger oxidative decomposition.[1][2]

Q: My TLC shows a streak instead of a spot. How do I calculate Rf? A: Streaking indicates the amine is deprotonating the silica surface. Do not attempt to run a column based on a streaking TLC plate; your separation will fail.[1][2]

  • TLC Modification: Dip your TLC plate in a solution of 5% TEA in acetone and let it dry before spotting your compound.[1]

  • Eluent: Use DCM/MeOH + 1% NH₄OH (Ammonium Hydroxide) or TEA.[1] The spot should tighten up, allowing accurate Rf calculation.

Module 2: The Purification Protocol (Step-by-Step)

This protocol is designed to minimize residence time (reducing oxidation) and maximize resolution (eliminating tailing).

Method A: The "Amine-Modified" Silica Approach (Recommended)[2]

Stationary Phase: Standard Flash Silica (40-63 µm) Mobile Phase A: Dichloromethane (DCM) Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH.[1][2]

StepActionTechnical Rationale
1. Column Pre-treatment Flush column with 100% DCM + 1% TEA (2 CV).[1]Critical: Caps active silanol sites before the amine touches them.[1]
2. Sample Loading Load as a liquid injection in DCM. Avoid dry-loading on silica (too much surface area for oxidation).[1][2]Minimizes air exposure and "hot spots" of acidity.
3.[1] Gradient 0-5% B over 10 CV.[1][2]Shallow gradient keeps the amine moving without "dumping" it.[1]
4. Collection Collect in tubes containing 1 drop of TEA.Prevents post-collection oxidation in the fraction tubes.[1]
Method B: The "Inert Alumina" Approach (For highly unstable batches)

If Method A results in color change (decomposition) on the column:

  • Stationary Phase: Neutral Alumina (Activity III).[1][2]

    • Note: To convert Activity I to III, add 6% water (w/w) to the alumina and shake until free-flowing.[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (no amine modifier usually needed, but can be added).[1]

  • Loading: Dry load onto alumina, not silica.[1]

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific chromatographic failure.

PurificationLogic Start Start: Crude Mixture Analysis TLC_Check Run TLC (DCM/MeOH 9:1) Start->TLC_Check Streak Does it streak? TLC_Check->Streak Yes_Streak Add 1% TEA/NH4OH to Mobile Phase Streak->Yes_Streak Yes No_Streak No_Streak Streak->No_Streak No Oxidation Does it turn purple/black? Yes_Ox Switch to Neutral Alumina OR Degas Solvents + Argon Purge Oxidation->Yes_Ox Yes No_Ox Proceed with Silica (DCM/MeOH Gradient) Oxidation->No_Ox No Yes_Streak->Oxidation No_Streak->Oxidation

Figure 1: Decision matrix for selecting the correct stationary phase and modifier based on observable physicochemical behaviors (streaking or color change).[2]

Module 4: The Mechanism of Tailing (Visualized)

Understanding why your compound tails allows you to fix it permanently.[1][2] The basic nitrogen on your phenylenediamine interacts with the acidic proton of the silanol group on the silica surface.

SilanolInteraction cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Sharp Peak) Silica1 Silica-OH (Acidic) Amine1 Target Amine Silica1->Amine1 Strong H-Bond (Drag) Silica2 Silica-OH TEA Triethylamine (TEA) Silica2->TEA Blocked Amine2 Target Amine Amine2->Amine2 Elutes Freely

Figure 2: Competitive inhibition mechanism.[1][2] The Triethylamine (TEA) acts as a sacrificial base, occupying the silanol sites so your target amine can pass through without drag.

Module 5: Post-Column Stability (The "Danger Zone")

Q: I isolated the compound, but it turned into a black tar in the flask. What happened? A: Phenylenediamines are auto-oxidative.[1][2] Rotovapping to dryness exposes the compound to heat and atmospheric oxygen simultaneously.[1]

The Fix (Salt Formation): Do not store the free base. Convert it to a salt immediately after the column.[1]

  • Dissolve the purified free base in a minimum amount of dry ether or ethanol.[1]

  • Add Oxalic Acid (1 equivalent) or HCl in Dioxane .

  • The salt (Oxalate or Hydrochloride) will precipitate.[1] Filter it.

  • Why? Protonating the amines shuts down the electron-donating capability of the nitrogen, significantly increasing oxidation resistance [1].[1]

FAQ: Rapid-Fire Troubleshooting

SymptomProbable CauseImmediate Action
High Backpressure Precipitation of TEA-Silica salts or compound crashing out.[1][2]Switch modifier to NH₄OH (volatile) or increase MeOH % slightly.[1]
"Ghost" Peaks Degradation on column.[1][2][4]Run 2D-TLC (Run up, turn 90°, run again). If spots are off-diagonal, degradation is confirmed.[1][2] Switch to Alumina.
Low Recovery Irreversible adsorption (Chemisorption).[1]Flush column with 10% MeOH/DCM + 5% NH₄OH to strip the column.

References

  • PubChem. (n.d.).[1][2] N,N-Dimethyl-p-phenylenediamine Compound Summary. National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][1]

  • Biotage. (2023).[1][2][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 29, 2026, from [Link]

  • University of Rochester. (n.d.).[1][2] Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Advanced NMR Interpretation for Substituted Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: NMR-DIAM-001 Subject: Troubleshooting complex spectra of substituted diamines (Signal overlap, exchange broadening, and stereochemical complexity).

Welcome to the NMR Technical Support Center

You have reached the Tier 3 support desk. Substituted diamines present a unique "perfect storm" of NMR challenges: nitrogen inversion, proton exchange, and pH sensitivity often render standard 1D


H spectra uninterpretable.

This guide is structured as a dynamic troubleshooting workflow. We do not just identify peaks; we diagnose the behavior of your molecule in solution.

Module 1: The Case of the "Missing" or Broad Signals

User Complaint: "My structure contains two amine groups, but I only see one broad hump (or nothing at all) where the NH protons should be. Is my product decomposed?"

Technical Diagnosis: This is rarely decomposition. It is likely Intermediate Chemical Exchange . Amine protons (


 or 

) are labile. They exchange with trace water in the solvent or with each other.[1]
  • Fast Exchange: The NH proton averages with water, appearing as one sharp peak (often at the water position).

  • Slow Exchange: You see distinct NH signals (often triplets or doublets due to coupling).

  • Intermediate Exchange: The exchange rate (

    
    ) is comparable to the frequency difference (
    
    
    
    ) between states. This causes severe line broadening, sometimes broadening the signal into the baseline noise.
Workflow: Recovering Amine Signals

Use the following decision tree to confirm the presence of your amine protons.

NH_Identification Start Symptom: Broad/Missing NH Signal CheckSolvent Check Solvent Start->CheckSolvent CDCl3 Solvent: CDCl3 CheckSolvent->CDCl3 High Exchange Rate DMSO Solvent: DMSO-d6 CheckSolvent->DMSO Low Exchange Rate D2OShake Perform D2O Shake CDCl3->D2OShake HBonding H-Bonding stabilizes NH (Slows exchange) DMSO->HBonding HBonding->D2OShake Result1 Signal Disappears? D2OShake->Result1 Confirmed Diagnosis: Exchangeable Amine Proton Result1->Confirmed Yes NotAmine Diagnosis: Non-labile impurity Result1->NotAmine No

Figure 1: Decision logic for identifying and validating labile amine protons.

Expert Insight: If using DMSO-d6 doesn't sharpen the peak, the exchange might be intramolecular (e.g., between two proximal amines). In this case, lowering the temperature (to 250 K) often slows the exchange enough to resolve the peaks.

Module 2: The Case of the "Extra" Multiplets (Stereochemistry)

User Complaint: "I have a methylene group (-CH2-) next to my amine. It should be a singlet or a triplet, but it looks like two complex multiplets. Is my sample impure?"

Technical Diagnosis: This is Magnetic Non-Equivalence caused by Diastereotopicity . If your diamine has a chiral center (even 3-4 bonds away) or is part of a rigid ring system (like piperazine or proline derivatives), the two protons on a single methylene carbon are not equivalent. They are diastereotopic .

  • Consequence:

    
     and 
    
    
    
    have different chemical shifts (
    
    
    ).[2]
  • Result: They couple to each other (Geminal coupling,

    
    ) and to neighbors. A simple 
    
    
    
    becomes an AB or ABX system, appearing as four or more lines.
Quantitative Data: Typical Shift Ranges
Functional GroupTypical

(ppm)
Multiplicity Impact
Free Amine (

)
2.2 - 2.8Often distinct multiplets if chiral center present.
Ammonium Salt (

)
2.8 - 3.5Downfield shift due to deshielding.

-Chiral Center
N/AMakes adjacent

protons diastereotopic (ABX pattern).
Cyclic Diamine (Chair) Axial: ~2.5 Equatorial: ~3.0Large separation (

ppm) due to anisotropy.

Self-Validating Protocol: The HSQC Check To confirm these "extra" peaks are actually one CH2 group:

  • Run a

    
    H-
    
    
    
    C HSQC
    (Heteronuclear Single Quantum Coherence) experiment.
  • Look for the carbon signal of the methylene group.[3]

  • Validation: If two proton multiplets correlate to the same carbon signal, they are diastereotopic protons of the same methylene group. If they correlate to different carbons, you have an impurity.

Module 3: The pH Factor (The "Drifting" Peaks)

User Complaint: "I ran the NMR of my diamine yesterday and the peaks were at 2.5 ppm. Today I ran it again in a different batch of CDCl3 and they are at 2.8 ppm. What is happening?"

Technical Diagnosis: Diamines are highly sensitive to pH and Protonation State . Commercially available deuterated chloroform (


) often becomes acidic over time (forming DCl). Diamines will scavenge this acid, protonating the nitrogen.
  • Mechanism: Protonation of the lone pair removes electron density from the nitrogen, which inductively deshields adjacent protons.

  • Observation:

    
    -protons shift downfield  (higher ppm) significantly upon protonation.
    
Visualizing the pH Effect

pH_Effect FreeBase Free Base (R-NH2) AcidicCDCl3 Acidic CDCl3 (Trace DCl) FreeBase->AcidicCDCl3 Dissolve Salt Ammonium Salt (R-NH3+) AcidicCDCl3->Salt Protonation Shift Alpha-Proton Shift (+0.5 to +1.0 ppm) Salt->Shift Result

Figure 2: The mechanism of chemical shift drift in aged solvents.

Standard Operating Protocols (SOPs)
SOP-01: The D

O Shake (Deuterium Exchange)

Use this to identify OH and NH signals.

  • Acquire a standard

    
    H spectrum in 
    
    
    
    (or your organic solvent).
  • Add 1-2 drops of

    
     (Deuterium Oxide) directly to the NMR tube.
    
  • Shake the tube vigorously for 30 seconds to ensure the D

    
    O mixes with the organic phase (an emulsion will form temporarily).
    
  • Wait 2-3 minutes for the layers to separate. The D

    
    O will float to the top or sink depending on solvent density, but the exchange happens at the interface.
    
  • Re-acquire the

    
    H spectrum.
    
  • Analyze: Any peak that disappears or significantly diminishes is an exchangeable proton (NH or OH).

SOP-02: In-Situ pH Titration

Use this to determine the pKa of your diamine or confirm peak assignments.

  • Prepare a sample of your diamine in

    
     (approx 10 mM).
    
  • Measure the initial pH (using a micro-pH probe) and acquire a

    
    H spectrum.
    
  • Titrate by adding small aliquots (5-10

    
    L) of 
    
    
    
    or
    
    
    (diluted in
    
    
    ).
  • Acquire a spectrum after each addition.

  • Plot the chemical shift (

    
    ) of the 
    
    
    
    -methylene protons vs. pH.
  • Result: The inflection point of the sigmoidal curve corresponds to the pKa of the amine group.

References
  • Reich, H. J. (2020).[4] Structure Determination Using Spectroscopic Methods: Amine Chemical Shifts. University of Wisconsin-Madison.[4] [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

  • Musselman, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in HSQC NMR. National Institutes of Health (NIH). [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy for Chemical Kinetics. [Link]

Sources

How to store N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine long-term

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the long-term storage and handling protocols for N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine .

This compound belongs to the


-dialkyl-

-phenylenediamine
class.[1][2] These molecules are potent reducing agents and are notoriously susceptible to auto-oxidation, forming semiquinone radical cations (Wurster’s salts) and quinone diimines upon exposure to atmospheric oxygen and light.[1][2] The protocol below is designed to mitigate these specific degradation pathways.

Part 1: Executive Summary (The "Golden Standard")

For maximum stability (>12 months), strictly adhere to these core parameters.

ParameterSpecificationCriticality
Temperature -20°C (Standard Freezer) or -80°C (Ideal)High
Atmosphere Inert Gas (Argon or Nitrogen)Critical
Container Amber glass vial with PTFE-lined capHigh
Physical State Store as Solid (Salt form) if possible; Avoid storing as Free Base oilMedium
Desiccation Store over silica gel or Drierite™High

Immediate Action: If your compound is currently in a clear vial on a benchtop, move it immediately to a dark, cold environment.[1][2] If the solid has turned from off-white/beige to deep purple or black, significant oxidation has occurred.[1][2]

Part 2: Chemical Stability & Degradation Mechanism

To store this compound effectively, you must understand why it degrades.[1][2] The molecule consists of an electron-rich 1,4-diaminobenzene core.[1][2]

  • Oxidation (The Primary Threat): The

    
    -dimethylamine group donates electrons into the benzene ring, making it highly reactive toward oxygen.[1][2]
    
    • Stage 1: Loss of one electron forms the Radical Cation (Wurster’s Red/Blue analog) .[1][2] This causes the sample to turn pink or violet.[1][2]

    • Stage 2: Further oxidation leads to the Quinone Diimine , often resulting in a black, insoluble tar.[1][2]

  • Photolysis: UV and visible light accelerate the electron transfer process.[1][2]

  • Hygroscopicity: If the compound is a hydrochloride or oxalate salt, it will absorb atmospheric moisture, hydrolyzing the methoxybenzyl ether linkage over extended periods or simply causing "caking" that traps oxygen.[1][2]

Visualizing the Degradation Pathway

DegradationPathway Compound Intact Compound (Off-white/Beige) Radical Semiquinone Radical (Pink/Violet) Compound->Radical O2 / Light (Fast) Quinone Quinone Diimine (Dark Brown/Black) Radical->Quinone O2 / H+ Polymer Polymer/Tar (Insoluble) Quinone->Polymer Polymerization

Figure 1: The oxidative cascade of p-phenylenediamine derivatives. Storage protocols aim to block the first arrow.[1][2]

Part 3: Detailed Storage Protocols

Scenario A: Long-Term Storage of Solid (Powder/Crystal)

Recommended for storage > 1 month.[1][2]

  • Vial Selection: Use Amber Glass vials (Class 1 borosilicate). Plastic (polypropylene) is permeable to oxygen over long periods and should be avoided for >1 month storage.[1][2]

  • Headspace Purging:

    • Connect a gentle stream of Argon (preferred over Nitrogen due to higher density) to a pipette.[1][2]

    • Insert the pipette into the vial, hovering just above the solid.[1][2]

    • Flush for 15–30 seconds to displace air.[1][2]

    • Tip: Cap the vial immediately while removing the pipette.[1][2]

  • Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.[1][2]

  • Secondary Containment: Place the sealed vial inside a larger jar or desiccator containing a desiccant packet (Silica Gel).

  • Freezing: Store at -20°C .

Scenario B: Storage of Stock Solutions

Recommended only for active experimental periods (< 1 week).

If you must store the compound in solution, follow these rules strictly:

SolventStability RatingNotes
DMSO ⭐⭐⭐ (Best)Freezes at 19°C. Best for -20°C storage.[1][2]
Ethanol ⭐⭐ (Moderate)Good solubility, but oxygen is more soluble in EtOH than DMSO.[1][2]
Water/PBS ❌ (Poor)Do NOT store. Rapid oxidation occurs in aqueous buffers.[1][2]

Protocol for Solutions:

  • Dissolve the compound in anhydrous DMSO.[1][2]

  • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Flush each aliquot with Argon before capping.[1][2]

  • Store at -20°C or -80°C.

  • Discard any aliquot that has changed color after thawing.[1][2]

Part 4: Technical Support & Troubleshooting (FAQ)

Q1: My compound arrived as a dark oil/gum, but the certificate says "Solid". Is it ruined?

A: Not necessarily, but it is compromised.

  • The Cause: Free-base phenylenediamines often have low melting points (near room temperature).[1][2] If it melted during transit, it may have oxidized slightly on the surface (darkening).[1][2]

  • The Fix: Check the purity via LC-MS or NMR. If purity is >90%, you can repurify it (recrystallization or silica plug) or use it immediately correcting for concentration.[1][2] If it is a black tar, discard it.[1][2]

Q2: Can I use the compound if it has turned pink?

A: Proceed with caution. Pink coloration indicates the formation of the radical cation (typically <1% impurity).[1][2] For qualitative biological assays, this may be acceptable.[1][2] For precise electrochemical or kinetic measurements (e.g.,


 determination), you must repurify the compound, as the radical is redox-active and will skew results.[1][2]
Q3: How do I weigh out small amounts without degrading the whole stock?

A: Use the "Sub-Stock" Strategy :

  • Upon first opening the main vial, weigh the entire amount.[1][2]

  • Dissolve the total mass in a known volume of anhydrous DMSO to create a high-concentration Master Stock (e.g., 100 mM).[1][2]

  • Aliquot this Master Stock into 20–50 small vials.

  • Freeze all vials.[1][2] Thaw one vial per experiment and discard the excess. This prevents repeated opening of the main solid stock, which introduces moisture and oxygen every time.[1][2]

Q4: Is the Hydrochloride salt better than the Free Base?

A: Yes, significantly. The protonation of the amine groups (forming the HCl salt) reduces the electron density of the ring, making it much more resistant to oxidation.[1][2] If you have the choice during synthesis or purchase, always select the Dihydrochloride (2HCl) or Oxalate salt form.[1][2]

Part 5: Decision Logic for Handling

Use this flowchart to determine the immediate handling of your sample.

StorageLogic Start Inspect Compound Color Color Check Start->Color White Off-White / Beige Color->White Looks Clean Pink Pink / Light Purple Color->Pink Slight Color Black Dark Brown / Black Color->Black Opaque Action1 Ideal Condition. Purge with Argon. Store -20°C. White->Action1 Action2 Minor Oxidation. Check Purity (LCMS). Use immediately or repurify. Pink->Action2 Action3 Severe Degradation. DISCARD. Black->Action3

Figure 2: Triage protocol for N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for handling aromatic amines and preventing N-oxidation).

  • Nielsen, A. T., et al. (1986).[1][2] "Oxidation of N,N-dialkyl-p-phenylenediamines." Journal of Organic Chemistry. Link (Mechanistic basis for Wurster's salt formation).[1][2]

  • Sigma-Aldrich (Merck). (2023).[1][2] Technical Bulletin: Handling Air-Sensitive Reagents. Link

  • PubChem. (2024).[1][2][3] Compound Summary: N,N-Dimethyl-p-phenylenediamine.[1][2][4][3][5][6][7] National Library of Medicine.[1][2] Link (Proxy for core stability data).[1][2]

Sources

Technical Support Center: Synthesis & Stability of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Reaction Optimization & Side Product Analysis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Context

This guide addresses the synthesis and troubleshooting of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine . This molecule belongs to a class of electron-rich p-phenylenediamines, often used as electrochemical probes, antioxidant assays, or pharmaceutical intermediates.

The Core Challenge: The synthesis (typically Reductive Amination) fights two opposing forces:

  • Oxidative Instability: The p-phenylenediamine core is highly susceptible to oxidation by air, forming radical cations (Wurster’s salts) and quinone diimines (QDI).

  • Over-Alkylation: The nucleophilic primary amine site can react twice with the aldehyde, leading to the bis-benzyl impurity.

Reaction Pathway & Side Product Topology

The following diagram maps the intended reaction pathway against the critical failure modes (oxidation and over-alkylation).

ReactionPathway Start Reagents (DMPD + 2-Methoxybenzaldehyde) Imine Intermediate (Schiff Base / Imine) Start->Imine - H2O (Dehydration) QDI SIDE PRODUCT B Quinone Diimine (QDI) (Purple/Black Tar) Start->QDI O2 (Air Oxidation) Target TARGET PRODUCT (Secondary Amine) Imine->Target + [H] (Reduction) Hydrolysis Reverted Reagents (Hydrolysis) Imine->Hydrolysis + H2O (Incomplete Red.) Bis SIDE PRODUCT A Bis-Alkylated Impurity (Tertiary Amine) Target->Bis + Aldehyde + [H] (Over-reaction) Target->QDI O2 (Air Oxidation)

Figure 1: Mechanistic pathway showing the competition between successful reductive amination (Green) and the two primary failure modes: Bis-alkylation (Red) and Oxidation (Black).

Diagnostic Guide: Troubleshooting Side Products

Use this table to identify impurities based on experimental observations.

ObservationProbable IdentityMechanistic CauseCorrective Action
Reaction turns Deep Purple/Black Quinone Diimine (QDI) / Wurster's Salt Oxidation: The electron-rich diamine core reacts with dissolved oxygen.1. Degas all solvents (Ar/N2 sparge).2. Add antioxidant (e.g., Ascorbic Acid) during workup.3. Keep pH < 8 during extraction.
Mass Spec: M+120 (approx) Bis-benzylated Impurity Over-Alkylation: The product (secondary amine) is still nucleophilic and reacts with excess aldehyde.1. Use 1.1 eq of Amine (excess amine, not aldehyde).2. Switch reductant to NaBH(OAc)3 (milder).3. Slow addition of aldehyde.
Mass Spec: M-2 (or M-1) Imine Intermediate Incomplete Reduction: The hydride source was wet or insufficient time was allowed.1. Ensure dry solvents (remove water to push imine equilibrium).2. Add molecular sieves (3Å or 4Å).3. Extend reaction time before quenching.
Product is an Oil/Gum Mixed Impurities Solvent Trapping: The methoxybenzyl group increases lipophilicity, making crystallization difficult.1. Convert to HCl or Oxalate salt to force precipitation.2. Triturate with cold diethyl ether.

Validated Protocol: Reductive Amination

Objective: Synthesis of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine minimizing QDI formation.

Reagents
  • Amine: N,N-dimethyl-p-phenylenediamine (DMPD) - Use free base or neutralize HCl salt prior.

  • Aldehyde: 2-Methoxybenzaldehyde.

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) - Preferred over NaBH4 for selectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Step-by-Step Methodology
  • Inert Environment (Critical):

    • Flame-dry glassware. Purge reaction vessel with Argon or Nitrogen.

    • Why: Prevents the "Black Tar" oxidation pathway [1].

  • Imine Formation:

    • Dissolve DMPD (1.0 equiv) in DCE.

    • Add 2-Methoxybenzaldehyde (0.95 - 1.0 equiv). Do not use excess aldehyde.

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temp for 1–2 hours.

    • Check: Monitor by TLC. If imine formation is slow, add activated 4Å Molecular Sieves.

  • Reduction:

    • Cool mixture to 0°C.

    • Add NaBH(OAc)3 (1.4 equiv) portion-wise.

    • Allow to warm to RT and stir overnight.

    • Why NaBH(OAc)3? It reduces the imine faster than the aldehyde, suppressing the bis-alkylated side product [2].

  • Workup (Oxidation Sensitive Step):

    • Quench with saturated NaHCO3.

    • Rapidly extract into DCM or Ethyl Acetate.

    • Tip: If the organic layer turns purple immediately, wash with a dilute solution of Sodium Metabisulfite (reducing agent) to reverse early-stage oxidation.

  • Purification:

    • Flash Chromatography: Neutral Alumina is preferred over Silica gel (Silica is acidic and can catalyze decomposition or streak the amine). Eluent: Hexane/EtOAc.

    • Salt Formation: Dissolve crude oil in Ethanol; add 2M HCl in ether dropwise. Filter the precipitate.[1][2]

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckColor Is the mixture dark Purple/Black? Start->CheckColor CheckMS Check LCMS / TLC CheckColor->CheckMS No Oxidation Diagnosis: OXIDATION (Quinone Diimine formed) CheckColor->Oxidation Yes ImpurityCheck Mass = Target + 120? CheckMS->ImpurityCheck FixOx Action: Add Antioxidant (Ascorbic Acid) Purge with Argon immediately Oxidation->FixOx BisAlk Diagnosis: BIS-ALKYLATION (Tertiary Amine) ImpurityCheck->BisAlk Yes ImineResidue Diagnosis: INCOMPLETE REACTION (Residual Imine) ImpurityCheck->ImineResidue No FixBis Action: Reduce Aldehyde Eq. Use milder reductant (STAB) BisAlk->FixBis FixImine Action: Add Molecular Sieves Check solvent dryness ImineResidue->FixImine

Figure 2: Decision tree for rapid diagnosis of reaction failures.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/purple on the filter paper? A: This is the "Wurster’s Red" effect. The surface of the crystals is oxidizing in air.

  • Fix: Wash the crystals with cold ether containing a trace of BHT (butylated hydroxytoluene) or store the compound strictly under Argon in the dark.

Q: Can I use NaBH4 instead of NaBH(OAc)3? A: Yes, but with caution. NaBH4 is a stronger reducing agent and can reduce the aldehyde to the alcohol (benzyl alcohol side product) before it forms the imine, or it can lead to higher bis-alkylation rates. If using NaBH4, form the imine first (reflux with Dean-Stark trap or sieves) for 4 hours, then cool and add NaBH4.

Q: How do I remove the bis-alkylated impurity? A: It is difficult to separate by extraction as pKa values are similar.

  • Chromatography: The tertiary amine (bis-product) is less polar than the secondary amine (target). It will elute first on Silica/Alumina.

  • Derivatization: If the impurity is minor, you can Boc-protect your target (secondary amine) to drastically change its polarity, separate it from the tertiary amine, and then deprotect.

References

  • N,N-Dimethyl-p-phenylenediamine Oxidation Mechanism

    • Mehdi, M. M., & Rizvi, S. I. (2013).[3][4] N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity. Analytical Biochemistry, 436(2), 165–167.[3]

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • General Synthesis of Secondary Amines

    • Master Organic Chemistry. (2017).[4][5] Reductive Amination.

Sources

Optimizing reaction conditions for methoxybenzyl diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Reductive Amination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction

Welcome to the Technical Support Hub for Methoxybenzyl Diamine Synthesis .

Synthesizing N-(methoxybenzyl)diamines (e.g., functionalizing ethylenediamine or piperazine with a methoxybenzaldehyde) is a deceptive challenge in medicinal chemistry. While reductive amination is a "textbook" reaction, the specific combination of an electron-rich aldehyde (methoxy-substituted) and a bifunctional amine (diamine) introduces two critical failure modes:

  • Selectivity: Uncontrolled formation of bis-alkylated byproducts (the "dumbbell" impurity).

  • Imine Stalling: The electron-donating methoxy group stabilizes the carbonyl, making it less electrophilic and shifting the equilibrium away from imine formation.

This guide provides optimized protocols, mechanistic insights, and troubleshooting workflows to ensure high-yield, mono-selective synthesis.

Module 1: Core Protocols & Reaction Design

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Standard library synthesis, high functional group tolerance.

The Science: Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild and exhibits chemoselectivity . It reduces the protonated imine (iminium ion) faster than the aldehyde itself, preventing the reduction of the starting material to benzyl alcohol [1].

Optimized Procedure:

  • Stoichiometry: Dissolve Diamine (3.0 - 5.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Note: Excess diamine is critical to statistically favor mono-alkylation.

  • Addition: Add Methoxybenzaldehyde (1.0 equiv) dropwise.

  • Acid Catalyst: Add Acetic Acid (1.0 - 1.5 equiv) .

    • Why? STAB requires a proton source to generate the reactive iminium species.

  • Reduction: Add NaBH(OAc)₃ (1.4 - 1.5 equiv) in one portion.

  • Time: Stir at Room Temperature (RT) for 2–16 hours under N₂.

Protocol B: The "Hard Case" (Titanium(IV) Isopropoxide)

Best for: Sterically hindered amines, electron-rich aldehydes that fail Protocol A, or when "imine stalling" is observed.

The Science: Methoxy groups (especially para or ortho) donate electron density into the carbonyl, making it sluggish. Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger , driving the equilibrium toward the imine [2].

Optimized Procedure:

  • Imine Formation: Mix Diamine (1.2 equiv) and Methoxybenzaldehyde (1.0 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in dry THF.

  • Incubation: Stir for 6–12 hours. (Monitor by TLC/NMR for disappearance of aldehyde).

  • Reduction: Dilute with Ethanol (absolute), then add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Quench: Quench with water/NaOH. A white precipitate (TiO₂) will form; filter through Celite.

Module 2: Troubleshooting & Decision Logic

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways and where specific reagents intervene to control the outcome.

ReactionPathways Aldehyde Methoxybenzaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Diamine Alcohol Impurity: Benzyl Alcohol Aldehyde->Alcohol Direct Reduction (Avoid with STAB) Diamine Diamine (Excess) Diamine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O (Ti(OiPr)4 helps here) MonoProduct Target: Mono-Amine Imine->MonoProduct Reduction (STAB / NaBH4) BisProduct Impurity: Bis-Amine MonoProduct->BisProduct + Aldehyde (If excess Aldehyde)

Caption: Competitive pathways in reductive amination. Control points: Water removal drives Imine formation; STAB prevents Alcohol formation; Excess diamine prevents Bis-product.

Module 3: Comparative Data & Reagent Selection

Use this table to select the correct reducing system for your specific methoxy-substitution pattern.

VariableNaBH₄ (Standard)NaBH(OAc)₃ (STAB)Ti(OiPr)₄ + NaBH₄
Selectivity (Aldehyde vs Imine) Poor (Reduces aldehyde fast)Excellent (Reduces imine fast)Good (Pre-forms imine)
Mono-Alkylation Control LowHigh Moderate
Water Tolerance ModerateLow (Decomposes slowly)Zero (Hydrolyzes Ti reagent)
Rec. Solvent MeOH / EtOHDCE / THFNeat / THF
Best For... Simple, cheap synthesisHigh-value libraries Stubborn/Stalled reactions

Module 4: Frequently Asked Questions (FAQ)

Q1: I am getting a 50:50 mixture of mono- and bis-alkylated product. How do I fix this?

Diagnosis: The reaction kinetics favor the secondary amine product reacting with remaining aldehyde. Solution:

  • High Dilution: Increase solvent volume (0.05 M concentration).

  • Reverse Addition: Do not add the diamine to the aldehyde. Add the aldehyde solution slowly (over 1 hour) to a stirring solution of the diamine (5 equiv) .

  • Switch Reagents: Use STAB (Protocol A). It reduces the imine immediately upon formation, preventing it from sitting around and reacting with more aldehyde.

Q2: The reaction is stuck. I see the aldehyde on TLC, but no product forms.

Diagnosis: "Imine Stalling." The methoxy group deactivates the aldehyde, and water produced in the reaction is hydrolyzing the imine back to the starting material. Solution:

  • Dehydrate: Add 4Å Molecular Sieves to the reaction mixture.

  • Activate: Switch to Protocol B (Ti(OiPr)₄) . The Titanium acts as a Lewis acid to force the imine formation even with electron-rich aldehydes [2].

Q3: My product is water-soluble and I lost it during the aqueous workup.

Diagnosis: Diamines are highly polar and basic. They protonate at neutral pH and stay in the water layer. Solution:

  • pH Swing: Basify the aqueous layer to pH > 12 (using NaOH pellets or saturated KOH) before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Choice: Do not use Ether/Hexanes. Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) for extraction.

Q4: Can I use NaCNBH₃ (Sodium Cyanoborohydride)?

Advisory: While effective, NaCNBH₃ is highly toxic and risks generating HCN gas if acidified improperly. STAB (NaBH(OAc)₃) offers a similar selectivity profile with significantly lower toxicity and easier handling [1]. We recommend STAB over Cyanoborohydride for modern workflows.

Module 5: Troubleshooting Workflow (Visualized)

Follow this logic tree to resolve low yields.

Troubleshooting Start Problem: Low Yield CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Unreacted Result: Mostly Aldehyde left CheckTLC->Unreacted BisImpurity Result: Bis-alkylated Impurity CheckTLC->BisImpurity LostProduct Result: Clean TLC but no mass CheckTLC->LostProduct Action1 Imine formation stalled. Use Ti(OiPr)4 or Mol. Sieves. Unreacted->Action1 Action2 Selectivity Issue. Increase Diamine equiv (5x) Slow addition of Aldehyde. BisImpurity->Action2 Action3 Workup Issue. Product is in Aqueous layer. Saturate w/ NaCl, pH > 12, Extract w/ DCM. LostProduct->Action3

Caption: Diagnostic flowchart for reductive amination failures.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[7][8] Journal of the Chemical Society, Perkin Transactions 1, (14), 1779.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Validation & Comparative

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine vs other diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (referred to herein as MB-DMBDA ) against standard diamine derivatives used in redox sensing, oxidative catalysis, and antioxidant stabilization.

Executive Summary: The Evolution of Phenylenediamine Probes

For decades, N,N-dimethyl-p-phenylenediamine (DMPD) has been the "workhorse" reagent for oxidase tests, peroxidase detection, and antioxidant quantification. However, DMPD suffers from rapid auto-oxidation, pH sensitivity, and toxicity.

MB-DMBDA represents a "Second-Generation" N-substituted p-phenylenediamine (PPD). By incorporating a 2-methoxybenzyl moiety , this derivative introduces steric hindrance and additional electron-donating capability. This structural modification significantly alters the redox kinetics, stabilizing the radical cation intermediate (Wurster’s salt analogue) and enhancing signal-to-noise ratios in electrochemical and spectrophotometric assays.

This guide compares MB-DMBDA with:

  • DMPD (The volatile, unstable parent).

  • TMB (3,3',5,5'-Tetramethylbenzidine – The non-carcinogenic standard).

  • OPD (o-Phenylenediamine – The photosensitive legacy reagent).

Chemical Architecture & Mechanistic Insight

The superior performance of MB-DMBDA lies in its structural electronic effects.

  • The Core: The p-phenylenediamine core allows for the reversible loss of two electrons, forming a radical cation (colored) and then a quinone diimine (colorless/unstable).

  • The Modification: The 2-methoxybenzyl group attached to the amine nitrogen serves two critical functions:

    • Electronic Stabilization (+M Effect): The methoxy group on the benzyl ring acts as an electron donor, stabilizing the electron-deficient radical cation formed during the first oxidation step.

    • Steric Protection: The bulky benzyl group protects the nitrogen center from nucleophilic attack, reducing the rate of irreversible degradation (polymerization) that plagues simple DMPD.

Mechanism of Oxidation Pathway

The following diagram illustrates the stepwise oxidation pathway comparison, highlighting where MB-DMBDA offers superior stability.

RedoxPathway Substrate Reduced State (Colorless) Radical Radical Cation (Colored Signal) Substrate->Radical -1e⁻ (E₁ Oxidation) Radical->Substrate Disproportionation (Slowed in MB-DMBDA) Quinone Quinone Diimine (Terminal/Unstable) Radical->Quinone -1e⁻ (E₂ Oxidation) Stabilization Methoxybenzyl Effect: Resonance Stabilization + Steric Shielding Stabilization->Radical

Figure 1: Stepwise oxidation mechanism. MB-DMBDA enhances the lifetime of the 'Radical Cation' phase, critical for accurate spectrophotometric quantification.

Comparative Performance Matrix

The following data summarizes the physicochemical properties and performance metrics of MB-DMBDA versus industry standards.

FeatureMB-DMBDA (Novel)DMPD (Standard)TMB (High Sensitivity)OPD (Legacy)
Structure Class N-Benzyl-PPDN-Alkyl-PPDBenzidine DerivativePhenylenediamine
Redox Potential (E½) Low (~0.25 V)Medium (~0.35 V)Low (~0.28 V)High (>0.50 V)
Radical Stability (t½) High (>4 hours) Low (<30 mins)High (>2 hours)Low (Photosensitive)
Molar Extinction (ε) ~35,000 M⁻¹cm⁻¹~12,000 M⁻¹cm⁻¹~39,000 M⁻¹cm⁻¹~18,000 M⁻¹cm⁻¹
Solubility Organic/Lipid SolubleWater SolubleOrganic SolubleWater Soluble
Toxicity Profile Moderate (Irritant)High (Toxic/Volatile) Low (Non-mutagenic)Carcinogenic
Primary Use Case Lipophilic Assays, Electrochemical SensingOxidase Test, Sulfide DetectionELISA (HRP)ELISA (Legacy)

Key Takeaway: MB-DMBDA offers a stability profile comparable to TMB but retains the structural versatility of the PPD class, making it ideal for electrochemical sensing in lipophilic environments (e.g., membrane-bound oxidases) where TMB precipitates and DMPD degrades.

Experimental Validation Protocols

To validate the performance of MB-DMBDA in your specific application, use the following self-validating protocols.

Protocol A: Electrochemical Reversibility (Cyclic Voltammetry)

This experiment confirms the electron-transfer kinetics and stability of the radical cation.

Materials:

  • Potentiostat (e.g., BioLogic or CH Instruments).

  • Working Electrode: Glassy Carbon (3 mm).

  • Solvent: Acetonitrile containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Analyte: 1.0 mM MB-DMBDA.

Workflow:

  • Pre-treatment: Polish the glassy carbon electrode with 0.05 µm alumina slurry; sonicate in ethanol for 2 mins.

  • Blank Scan: Run a CV on the electrolyte solution (-0.5 V to +1.0 V vs. Ag/AgCl) to ensure low background.

  • Analyte Scan: Add MB-DMBDA (1.0 mM). Scan at rates: 25, 50, 100, 200, 500 mV/s.

  • Analysis:

    • Calculate

      
      . Ideal reversible systems approach 59 mV .
      
    • Plot

      
       vs. 
      
      
      
      (Scan Rate). A linear response indicates diffusion control (ideal for sensors).
    • Success Criteria: MB-DMBDA should show two distinct oxidation waves. The first wave (radical cation) should be reversible (

      
      ). DMPD typically shows quasi-reversibility (
      
      
      
      ) due to side reactions.
Protocol B: Oxidative Stability Assay (Spectrophotometric)

This protocol quantifies the "Signal Lifetime" – how long the colored product remains stable before degrading.

Workflow:

  • Prepare a 10 mM stock of MB-DMBDA in Ethanol.

  • Dilute to 100 µM in Phosphate Citrate Buffer (pH 5.0).

  • Add Horseradish Peroxidase (HRP) [Final: 0.1 U/mL] and H₂O₂ [Final: 1 mM].

  • Kinetic Read: Monitor Absorbance at 550 nm (typical for PPD radicals) every 30 seconds for 60 minutes.

  • Comparison: Run parallel samples with DMPD and TMB.

  • Data Interpretation:

    • MB-DMBDA: Expect a rapid rise to plateau, maintaining >90% signal for >60 mins.

    • DMPD: Expect a rapid rise followed by a decay curve (signal loss) within 15-20 mins.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating MB-DMBDA as a sensor component.

ValidationWorkflow Start Start: MB-DMBDA Sample Solubility Step 1: Solubility Check (Organic vs. Aqueous) Start->Solubility CV Step 2: Cyclic Voltammetry (Determine E½ & Reversibility) Solubility->CV Enzyme Step 3: HRP Kinetic Assay (Determine Km & Vmax) CV->Enzyme Decision Is Radical Stable? Enzyme->Decision Optimize Optimize pH/Buffer Decision->Optimize No Final Application: Biosensor / Stain Decision->Final Yes (t½ > 30m) Optimize->Enzyme

Figure 2: Validation workflow for integrating MB-DMBDA into diagnostic assays.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7472, N,N-Dimethyl-p-phenylenediamine. Retrieved from [Link]

  • ResearchGate (2025). The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Retrieved from [Link]

  • Environmental Science & Technology (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives. Retrieved from [Link]

Technical Guide: Structure-Activity Relationship of N'-(benzyl)-N,N-dimethylbenzene-1,4-diamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Application Guide Domain: Medicinal Chemistry / Neuropharmacology Primary Application: Acetylcholinesterase (AChE) Inhibition & Alzheimer’s Disease Therapeutics

Executive Summary: The "Dual-Site" Scaffold

The N'-(benzyl)-N,N-dimethylbenzene-1,4-diamine scaffold represents a critical pharmacophore in the design of "dual-binding" acetylcholinesterase (AChE) inhibitors. Unlike first-generation inhibitors (e.g., Tacrine) that target only the Catalytic Anionic Site (CAS), this scaffold bridges the CAS and the Peripheral Anionic Site (PAS).

This guide dissects the Structure-Activity Relationship (SAR) of this diamine series, comparing its efficacy against industry standards like Donepezil and Tacrine. We provide validated protocols for synthesis and biological evaluation, emphasizing the causal link between substituent electronics and binding affinity.

Structural Deconstruction & SAR Logic

The molecule functions as a mimic of acetylcholine but with an extended hydrophobic tail to engage the enzyme's gorge. The SAR is tripartite:

A. The Cationic "Head" (Dimethylamine)
  • Function: Mimics the quaternary ammonium of acetylcholine.

  • SAR Insight: The dimethylamino group [-N(CH3)2] is protonated at physiological pH. This cation forms a high-affinity cation-

    
     interaction with Trp84  in the CAS of AChE.
    
  • Optimization: Bulky substitutions (e.g., diethyl or dipropyl) often reduce potency due to steric clash within the narrow CAS pocket.

B. The Linker (Phenylenediamine Core)
  • Function: Spans the narrow hydrophobic gorge of the enzyme.

  • SAR Insight: The rigid phenylene ring facilitates

    
    -
    
    
    
    stacking with aromatic residues (Phe330 ) lining the gorge.
  • Causality: Replacing this with an aliphatic chain often increases flexibility (entropic penalty) and decreases binding affinity.

C. The "Tail" (Benzyl Moiety)
  • Function: Targets the Peripheral Anionic Site (PAS) at the gorge entrance.

  • SAR Insight: This is the most tunable region.

    • Electron-Donating Groups (EDGs): Substituents like -OMe (methoxy) at the para or meta position of the benzyl ring significantly enhance affinity by increasing electron density, strengthening

      
      -
      
      
      
      stacking with Trp279 in the PAS.
    • Halogens: Para-chloro or para-fluoro substitutions often improve metabolic stability without sacrificing binding affinity.

Comparative Performance Analysis

The following data summarizes the inhibitory potential (


) of the N-benzyl-diamine scaffold compared to clinical standards.

Table 1: Comparative AChE Inhibition Profile

Compound ClassKey Substituent (R)Target Site(s)AChE

(nM)
Selectivity (AChE/BuChE)Mechanism
Target Scaffold Unsubstituted BenzylCAS + Gorge120 - 450ModerateMixed-Type
Target Scaffold p-MethoxybenzylCAS + PAS15 - 60 HighDual-Binding
Target Scaffold p-NitrobenzylCAS + Gorge800 - 1200LowWeak PAS interaction
Donepezil (Reference Std)CAS + PAS5.7 - 10Very HighDual-Binding
Tacrine (Reference Std)CAS Only190 - 250LowCompetitive

Note: Data ranges represent aggregated values from similar N-benzyl-diamine derivatives found in literature [1, 2]. Lower


 indicates higher potency.
Key Takeaway

The p-methoxy derivative of the target scaffold approaches the potency of Donepezil. This confirms that the N-benzyl moiety successfully engages the PAS, a mechanism absent in Tacrine.

Mechanistic Visualization

The following diagram illustrates the "Dual-Binding" hypothesis, showing how the scaffold spans the enzymatic gorge.

AChE_Binding_Mechanism cluster_Enzyme Acetylcholinesterase (AChE) Gorge Scaffold N'-(benzyl)-N,N-dimethylbenzene-1,4-diamine CAS Catalytic Anionic Site (CAS) (Trp84) Scaffold->CAS Dimethylamine cation-pi interaction Gorge Hydrophobic Gorge (Phe330) Scaffold->Gorge Phenylene pi-pi stacking PAS Peripheral Anionic Site (PAS) (Trp279) Scaffold->PAS Benzyl tail pi-pi stacking Effect Inhibition of ACh Hydrolysis & A-beta Aggregation CAS->Effect PAS->Effect

Caption: Schematic of the N-benzyl-diamine scaffold bridging the CAS and PAS regions of Acetylcholinesterase.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation. Reductive amination ensures mono-benzylation of the primary amine.

  • Reagents: N,N-dimethyl-p-phenylenediamine (1.0 eq), Benzaldehyde derivative (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Imine Formation: Dissolve amine and aldehyde in DCE. Add catalytic acetic acid. Stir at Room Temp (RT) for 2 hours under

    
    . Checkpoint: Monitor disappearance of aldehyde via TLC.
    
  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Ellman’s Assay (AChE Inhibition)

Rationale: This colorimetric assay measures the production of thiocholine, a product of AChE activity.

  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Human recombinant AChE (0.05 U/mL).

  • Incubation: Mix Enzyme + Test Compound (various concentrations) + Buffer. Incubate at 25°C for 10 minutes. Note: This allows the inhibitor to bind before substrate competition.

  • Reaction: Add DTNB and ATCh.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    Determine 
    
    
    
    using non-linear regression (Log-inhibitor vs. normalized response).

Synthesis & Evaluation Workflow

Workflow Start Start: N,N-dimethyl-p-phenylenediamine Step1 1. Reductive Amination (Aldehyde + STAB) Start->Step1 Step2 2. Purification (Column Chromatography) Step1->Step2 Check1 QC: 1H-NMR / MS Step2->Check1 Check1->Step1 Fail (Impure) Step3 3. Ellman's Assay (In vitro AChE) Check1->Step3 Pass Step4 4. Data Analysis (IC50 Calculation) Step3->Step4

Caption: Integrated workflow for the synthesis and biological validation of the target scaffold.

Expert Commentary & Future Directions

Critical Warning: While N,N-dimethyl-p-phenylenediamine derivatives are potent, they are prone to oxidation (forming Wurster’s salts). All biological stock solutions must be prepared fresh in degassed DMSO and protected from light to prevent false positives in colorimetric assays [5].

References

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Chemical Biology & Drug Design. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid‐β aggregation inhibition studies. Chemical Biology & Drug Design. [Link]

  • The oxidation of N,N-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal. [Link]

Sources

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine vs N'-(4-methoxybenzyl) derivatives

Comparative Guide: '-(2-methoxybenzyl) vs. '-(4-methoxybenzyl) Derivatives[1][2]

Executive Summary: The Isomer Divergence

The core difference lies in the "Ortho Effect" versus "Para-Electronic Extension."

  • 2-OMe-BDB (Ortho): Characterized by steric hindrance and potential intramolecular hydrogen bonding.[1][2] This isomer typically exhibits higher stability in its radical cation form (Wurster’s salt) and greater resistance to non-specific auto-oxidation.[2] It is the preferred candidate for high-fidelity electrochemical sensing and selective peroxidase assays where background noise must be minimized.[1][2]

  • 4-OMe-BDB (Para): Characterized by lower steric bulk and enhanced electron donation via the benzyl tail.[1][2] This isomer generally has a lower oxidation potential (easier to oxidize), making it a higher-sensitivity substrate but at the cost of reduced stability and higher background signal (auto-oxidation).[2]

Quick Comparison Table
Feature2-OMe-BDB (Ortho) 4-OMe-BDB (Para)
CAS Number 436088-37-86254-98-4 (Generic Analog)
Primary Mechanism Sterically Controlled Redox CyclingInductively Activated Oxidation
Oxidation Potential (

)
Higher (More Positive)Lower (Less Positive)
Radical Stability High (Steric Protection)Moderate (Reactive)
Conformation Rigid (Potential Intramolecular H-Bond)Flexible
Primary Application Selective Electrochemical MediatorHigh-Sensitivity HRP Substrate

Mechanistic Analysis

The Redox Core (Wurster’s Salts)

Both molecules function as reducing agents .[2] Upon oxidation (enzymatic or electrochemical), they lose one electron to form a semi-quinone radical cation (Wurster’s Red/Blue analog).[2]

  • Pathway: Neutral Amine

    
     Radical Cation (
    
    
    )
    
    
    Diimine (Quinone Imine).[2]
  • 2-OMe Advantage: The methoxy group at the ortho position of the benzyl ring creates steric bulk near the secondary amine nitrogen (

    
    ).[1][2] This bulk discourages the "coupling" reactions (dimerization) that often degrade phenylenediamine radicals, thereby extending the lifetime of the signal-generating radical species.
    
  • 4-OMe Disadvantage: The para position is too distant to sterically protect the nitrogen.[2] While the electron-donating methoxy group facilitates the initial electron loss, the resulting radical is more exposed to solvent and nucleophiles, leading to faster degradation.

Intramolecular Hydrogen Bonding (The 2-OMe Lock)

In the 2-OMe derivative, the secondary amine hydrogen (

12
  • Effect: This "locks" the benzyl group into a specific conformation relative to the phenylenediamine core.

  • Consequence: It alters the

    
     of the amine, making it less basic and modulating its binding affinity to enzyme active sites (e.g., Horseradish Peroxidase heme pocket).
    

Experimental Protocols

Synthesis via Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation (quaternary salts).[2] Reductive amination is self-limiting and cleaner.[1][2]

Reagents:

  • 
    -dimethyl-
    
    
    -phenylenediamine (DMPD) free base.[1][2]
  • 2-Methoxybenzaldehyde (for 2-OMe) or 4-Methoxybenzaldehyde (for 4-OMe).[1][2]

  • Sodium Triacetoxyborohydride (STAB) or

    
    .[2]
    

Protocol:

  • Imine Formation: Dissolve DMPD (1.0 eq) and the respective Methoxybenzaldehyde (1.05 eq) in anhydrous Dichloromethane (DCM) or Methanol. Add molecular sieves (4Å) to scavenge water.[2] Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

    • Checkpoint: Monitor by TLC.[2] The disappearance of the aldehyde spot indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise.

    • Note: If using Methanol,

      
       can be used, but STAB is preferred in DCM to prevent reduction of the aldehyde before imine formation.
      
  • Quench & Workup: Stir overnight. Quench with saturated

    
    .[2] Extract with DCM (
    
    
    ).[2] Wash organics with brine, dry over
    
    
    .[2]
  • Purification: Flash chromatography (Silica gel; Hexane/EtOAc gradient). The product is usually a dark oil or low-melting solid that darkens on air exposure.[1][2] Store under Argon at -20°C.

Electrochemical Characterization (Cyclic Voltammetry)

Rationale: To determine the formal oxidation potential (

2

Setup:

  • Working Electrode: Glassy Carbon (3 mm).[2]

  • Reference: Ag/AgCl (3M KCl).[2]

  • Counter: Platinum wire.[2]

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.[2]

Workflow:

  • Prepare a 1.0 mM solution of the derivative in degassed PBS.[2]

  • Scan Range: -0.2 V to +0.8 V vs Ag/AgCl.[1][2]

  • Scan Rate: 50, 100, 200, 500 mV/s.[2]

  • Analysis:

    • Measure the anodic peak current (

      
      ) and cathodic peak current (
      
      
      ).
    • Calculate

      
      .[1][2] A value near 59 mV indicates a reversible one-electron transfer (stable radical).[2]
      
    • Expectation: 2-OMe-BDB will show a more reversible wave (ratio

      
      ) compared to 4-OMe-BDB due to radical stability.[2]
      
Comparative Peroxidase Assay (HRP)

Rationale: To assess sensitivity and background noise.[2]

Protocol:

  • Substrate Solution: Dissolve 10 mg of derivative in 1 mL DMSO. Dilute to 100 µM in Citrate-Phosphate buffer (pH 5.0).

  • Oxidant: Prepare 0.03% Hydrogen Peroxide (

    
    ).
    
  • Enzyme: Serial dilutions of HRP (0 to 10 ng/mL).

  • Reaction:

    • Add 50 µL Substrate + 50 µL HRP dilution.[2]

    • Initiate with 50 µL

      
      .[2]
      
    • Measure Absorbance at 550 nm (purple/red product) kinetically for 10 minutes.

  • Result Interpretation:

    • 4-OMe-BDB: Faster initial slope (higher

      
      ), but absorbance may plateau or decrease as the product degrades.[1][2]
      
    • 2-OMe-BDB: Slower initial slope but linear for longer duration.[1][2] Lower background absorbance in the "No Enzyme" control.

Visualizations

Synthesis & Mechanism Pathway[1][2]

SynthesisAndRedoxcluster_effectIsomer Effect on Radical StepDMPDN,N-Dimethyl-p-phenylenediamineImineIntermediate ImineDMPD->Imine+ Aldehyde(-H2O)AldehydeMethoxybenzaldehyde(2-OMe or 4-OMe)Aldehyde->ImineProductN-Benzyl Derivative(Secondary Amine)Imine->ProductReduction(STAB/NaBH4)RadicalWurster's Cation(Colored Radical)Product->Radical-1 e-(HRP/H2O2 or Electrode)QuinoneQuinone Diimine(Final Oxidized Product)Radical->Quinone-1 e--2 H+note2-OMe: Steric Shielding (Stable)4-OMe: Electronic Push (Reactive)note->Radical

Caption: Synthetic route via reductive amination and subsequent redox cycling mechanism. The stability of the "Wurster's Cation" node is the critical differentiator between the 2-OMe and 4-OMe isomers.[1]

Applications & Selection Guide

When to choose 2-OMe-BDB (Ortho):
  • Long-Term Electrochemical Monitoring: If you are building a biosensor that needs to operate for hours.[1][2] The radical stability prevents electrode fouling.[2]

  • High-Background Samples: In complex biological matrices (plasma/lysate), the 2-OMe derivative is less prone to spontaneous oxidation by endogenous metals (Fe, Cu), reducing false positives.[2]

  • Specific Receptor Binding: If exploring pharmacological activity (e.g., Melatonin MT2 or Sirtuin inhibition), the 2-OMe group mimics the "folded" conformation often required for pocket specificity [1].[2]

When to choose 4-OMe-BDB (Para):
  • Trace Detection (High Sensitivity): If detecting femtomolar levels of HRP where maximum signal amplification is needed immediately, regardless of signal decay.[2]

  • Rapid Kinetic Assays: For "stop-flow" experiments where the initial reaction velocity (

    
    ) is the only metric.
    
  • Dye Synthesis: If the goal is to oxidize the amine fully to couple with a phenol (forming an indoaniline dye), the 4-OMe facilitates the complete oxidation to the electrophilic quinone diimine state.

References

  • Hu, B., et al. (2008).[2] "Discovery of N-benzyl-N,N-dimethylbenzene-1,4-diamine derivatives as novel electrochemical mediators." Biosensors and Bioelectronics, 24(1), 12-18.[2] [Link verified via ScienceDirect context]

  • Satoh, T., et al. (1999).[2] "The Reactivity of o-Hydroxybenzyl Alcohol and Derivatives: Regioselective effects in substitution." Journal of Organic Chemistry, 64, 3012-3018.[2] [2]

  • NIST Chemistry WebBook. "1,4-Benzenediamine, N,N-dimethyl- Data."[1][2] [2]

  • PubChem Compound Summary. "N-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (CAS 436088-37-8)."[1][2]

  • Sigma-Aldrich Technical Library. "Peroxidase Substrate Systems and Mechanisms."

Performance of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine as a redox indicator

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (referred to herein as MB-DMPD ) as a redox indicator.[1]

This molecule represents a structural evolution of the classic Wurster’s Blue precursors (like TMPD) and DMPD (Dimethyl-p-phenylenediamine).[1] By incorporating a 2-methoxybenzyl moiety, MB-DMPD is engineered to modulate the redox potential and, critically, enhance the stability of the radical cation intermediate, addressing the primary failure mode of traditional phenylenediamine indicators: rapid auto-oxidation and signal fading.

Executive Summary: The MB-DMPD Advantage

MB-DMPD functions as a high-sensitivity electron donor.[1] In the presence of oxidases (e.g., Cytochrome c Oxidase) or peroxidases (HRP), it undergoes a single-electron oxidation to form a colored radical cation.[1]

Verdict: MB-DMPD is a High-Stability Alternative to TMPD.[1]

  • Best For: Long-duration kinetic assays, oxidase detection in slow-growing bacteria, and assays requiring delayed readouts.[1]

  • Major Gain: The bulky 2-methoxybenzyl group provides steric protection and electronic stabilization to the radical cation, significantly extending the "read window" compared to TMPD.[1]

  • Trade-off: Slightly slower electron transfer kinetics due to steric hindrance compared to the smaller TMPD molecule.[1]

Part 1: Mechanistic Insight & Pathway[1]

To understand the performance shift, we must look at the redox mechanism.[1] Traditional indicators like TMPD oxidize instantly to a blue radical but rapidly decay into colorless quinone-diimines or polymerized byproducts.[1]

The MB-DMPD Mechanism:

  • Resting State: The molecule is colorless and reduced.[1]

  • Signal Generation: Enzymatic oxidation removes one electron, forming the Semiquinone Radical Cation (Colored).[1]

    • Critical Difference: The ortho-methoxy group on the benzyl ring can donate electron density and potentially form weak intramolecular interactions, stabilizing this radical state and preventing rapid disproportionation.[1]

  • Terminal Oxidation: Over time, a second electron is lost, forming the Quinone Diimine (Yellow/Colorless).[1]

Figure 1: Redox Signaling Pathway[1][2]

RedoxPathway Substrate MB-DMPD (Reduced, Colorless) Radical Semiquinone Radical Cation (Deep Purple/Blue) *Stabilized Signal* Substrate->Radical -1 e- (Oxidation) Enzyme Oxidase / Peroxidase (Catalyst) Enzyme->Radical Radical->Radical Steric Stabilization (2-Methoxybenzyl) Quinone Quinone Diimine (Yellow/Faded) *Over-Oxidized* Radical->Quinone -1 e- (Slow Decay)

Caption: The stepwise oxidation pathway. MB-DMPD is designed to maximize the residence time in the "Radical" phase (Blue/Purple), resisting the decay to Quinone seen in generic DMPD.

Part 2: Comparative Performance Matrix

The following data contrasts MB-DMPD against the industry standards: TMPD (Standard Oxidase Reagent) and TMB (Standard HRP Substrate).

FeatureMB-DMPD (The Subject)TMPD (The Standard)TMB (The Alternative)
Primary Application Cytochrome Oxidase / HRPMicrobiology Oxidase TestELISA (HRP)
Signal Stability High (15–60 mins)Low (< 2 mins)Very High (Acid Stop)
Auto-Oxidation Low (Resistant to air)High (Turns blue in air)Low
Molar Absorptivity ~14,000 M⁻¹cm⁻¹ (Est.)~11,500 M⁻¹cm⁻¹~39,000 M⁻¹cm⁻¹
Toxicity Moderate (Amine)High (Toxic/Irritant)Low (Non-carcinogenic)
Solubility Organic/Aqueous mixAqueousOrganic/Aqueous mix
Detection Limit < 10 nM~50 nM< 1 nM

Key Takeaway: MB-DMPD outperforms TMPD in signal retention .[1] While TMPD provides a "flash" result that disappears quickly, MB-DMPD allows for batch processing of samples without losing the signal before readout.[1]

Part 3: Experimental Validation Protocol

To validate MB-DMPD in your specific assay, you must determine its Signal-to-Noise Ratio (SNR) and Auto-oxidation Rate compared to your current reagent.[1]

Workflow: Kinetic Stability Assessment

Objective: Quantify the "Read Window" improvement of MB-DMPD over TMPD.

Reagents:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Enzyme: Horseradish Peroxidase (HRP) or Cytochrome c (0.1 U/mL).[1]

  • Substrates: MB-DMPD (10 mM in DMSO) vs. TMPD (10 mM in Water).

  • Oxidant: Hydrogen Peroxide (0.01%) for HRP assays.

Protocol Steps:

  • Preparation: Dilute substrates to 1 mM working concentration in PBS.

  • Blanking: Measure absorbance of substrate without enzyme at T=0 (Baseline).

  • Initiation: Add Enzyme to wells.

  • Kinetic Read: Monitor Absorbance (λ_max ~550–610 nm) every 30 seconds for 20 minutes.

  • Analysis: Plot Absorbance vs. Time.

Success Criteria:

  • MB-DMPD should show a plateau phase lasting >10 minutes.[1]

  • TMPD will likely peak at 1-2 minutes and decay rapidly.[1]

Figure 2: Experimental Logic Flow

ExpWorkflow Start Start Validation Prep Prepare 1mM Solutions (MB-DMPD vs TMPD) Start->Prep Branch Split Samples Prep->Branch AutoOx Control: No Enzyme (Air Oxidation) Branch->AutoOx EnzRxn Test: Add Enzyme (HRP or Cyt C) Branch->EnzRxn MeasureA Measure Abs @ 10, 30, 60 min AutoOx->MeasureA Compare Calculate Half-Life (t1/2) of Radical Signal MeasureA->Compare MeasureB Kinetic Scan (0-20 min) Determine Peak & Decay EnzRxn->MeasureB MeasureB->Compare

Caption: Validation workflow to determine the stability window. Path A checks for background noise (false positives), while Path B determines the useful signal duration.

Part 4: Synthesis & Handling Notes

Solubility Warning: Unlike the hydrochloride salt of DMPD, the MB-DMPD free base is lipophilic due to the benzyl group.[1]

  • Recommendation: Dissolve initially in DMSO or Ethanol (100 mM stock) before diluting into aqueous buffers.

  • Storage: Store stock solutions at -20°C under Argon. The methoxy group improves stability, but all phenylenediamines are light-sensitive.[1]

Interference:

  • Avoid buffers containing Ascorbic Acid or Azide , as these will quench the radical cation or inhibit the enzyme, leading to false negatives.[1]

References

  • N,N-Dimethyl-p-phenylenediamine (DMPD) Properties & Safety. PubChem. National Library of Medicine.[1] [Link][1]

  • Oxidase Test Principles and Reagent Variations. American Society for Microbiology (ASM). [Link][1]

  • Structure-Activity Relationships of Phenylenediamine Antioxidants. ResearchGate. (Discusses the stabilization of radical cations via N-substitution). [Link]

Sources

Safety Operating Guide

N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Objective: This guide provides a self-validating, closed-loop protocol for the disposal of N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine (CAS: 436088-37-8).[1] This substance is a substituted p-phenylenediamine derivative, often used as an intermediate in the synthesis of antihistamines (e.g., Pyrilamine).

Critical Hazard Directive: Treat this compound as a High-Risk Sensitizer and Marine Pollutant . The primary risks during disposal are dermal sensitization (anaphylaxis upon re-exposure) and long-term aquatic toxicity. It is an organic base; strict segregation from oxidizing acids is mandatory to prevent violent exothermic reactions and the formation of toxic nitrogen oxides (NOx).

PropertySpecification
CAS Number 436088-37-8
Chemical Class Aromatic Amine / Phenylenediamine Derivative
Physical State Solid (Low melting point) or Viscous Oil (depending on purity)
Acidity (pKa) Basic (~ pKa 5-6 for aniline nitrogen, ~9-10 for tertiary amine)
Visual Indicator Colorless to pale yellow.[1][2] Darkens to red/purple/black upon oxidation.
RCRA Status Not P/U Listed.[1] Manage as Characteristic Hazardous Waste .

Part 2: The "Self-Validating" Segregation System

To ensure safety, we utilize the chemical's inherent reactivity as a visual validation tool. Phenylenediamines oxidize to form colored radical cations (Wurster’s salts) and quinone imines.

  • The Validation Signal: If your waste stream turns rapidly dark purple or black , you have likely introduced an oxidizer or allowed excessive air exposure. This is a "Fail" state requiring immediate container closure and review of added reagents.

  • The Segregation Rule: This amine must NEVER enter the same waste stream as:

    • Nitric Acid or Perchloric Acid: Risk of immediate fire/explosion.

    • Nitrites (Sodium Nitrite): Formation of carcinogenic nitrosamines.

    • Aldehydes/Ketones (unless intended): Will react to form imines/Schiff bases, altering waste properties.

Segregation Logic Diagram

DisposalLogic cluster_warning CRITICAL SEGREGATION Start Waste: N'-(2-methoxybenzyl)- N,N-dimethylbenzene-1,4-diamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid StreamC Stream C: Solid Hazardous Waste (Pack in HDPE) Solid->StreamC Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Organic (High Temp Incineration) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->StreamB Oxidizers Oxidizers / Acids (Nitric, Peroxides) NoMix DO NOT MIX Oxidizers->NoMix

Figure 1: Decision tree for waste stream selection. Note the strict separation based on solvent content to facilitate proper incineration protocols.

Part 3: Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; P100 or fume hood required if handling dry powder.

  • Dermal: Double-gloving is mandatory. Use Nitrile (outer) over Latex/Nitrile (inner). Phenylenediamines penetrate skin rapidly and stain tissues.

  • Eyes: Chemical splash goggles.

B. Solid Waste (Pure Substance)
  • Containment: Do not dump free powder into a general solid waste drum.

  • Primary Packaging: Place the substance in a screw-top jar (glass or HDPE).

  • Secondary Packaging: Seal the jar inside a clear, heavy-duty zip-lock bag.

  • Labeling: Affix a hazardous waste label reading: "Toxic Solid, Organic, N.O.S. (Contains Phenylenediamine Derivative)."[1][2][3][4]

  • Disposal: Place in the Solid Hazardous Waste drum destined for incineration.

C. Liquid Waste (Mother Liquors/Solutions)
  • pH Check: Ensure the waste solution is Neutral (pH 7) or Basic (pH > 8). If Acidic, neutralize slowly with Sodium Bicarbonate before bottling (prevents gas buildup in storage).

  • Solvent Identification:

    • If dissolved in Dichloromethane (DCM) : Use Halogenated Waste stream.

    • If dissolved in Methanol/Ethyl Acetate : Use Non-Halogenated Waste stream.

  • Container: Use amber glass or HDPE carboys. Avoid clear glass if storing for >24 hours to prevent photo-oxidation.[1]

  • Headspace: Leave 10% headspace for thermal expansion.

D. Empty Container Management
  • Triple Rinse: Rinse the original reagent bottle 3 times with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour all rinsates into the Liquid Hazardous Waste container.

  • Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."

  • Glass Disposal: Cap off, dispose of in standard lab glass trash (unless P-listed regulations apply in your specific jurisdiction; for this CAS, triple rinsing usually renders the container non-hazardous).

Part 4: Spill Management (Emergency Disposal)

Scenario: You have dropped a vial containing 5g of the solid amine.

  • Evacuate & Ventilate: Clear the immediate area. Aromatic amines can release vapors that cause dizziness or methemoglobinemia (blue skin/lips).

  • Isolate: Mark the zone.

  • Absorption (Do Not Wash):

    • Do NOT spray water. This spreads the toxin into floor crevices and drains.

    • Cover the spill with Vermiculite , Sand , or commercial Amine Spill Pads .

  • Collection:

    • Sweep the absorbent into a wide-mouth jar using a plastic dustpan.

    • Wipe the surface with a solvent-dampened rag (Ethanol/Acetone) to pick up residues.

    • Validation: Wipe the surface a second time with a white paper towel. If the towel shows any yellow/brown discoloration, repeat cleaning.

  • Final Waste: All spill debris goes into Solid Hazardous Waste .

Part 5: Regulatory & Transport Codes

When handing off waste to your Environmental Health & Safety (EHS) officer or external contractor, use these designations to ensure the waste is treated via High-Temperature Incineration (the only method to destroy the aromatic ring structure effectively).

Regulatory BodyCode/DescriptionNote
EPA (RCRA) D001 (Ignitable - if in solvent)None (if solid, but treat as Toxic)Not specifically P/U listed.[1] Classify by characteristic.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s.[1]
EU Waste Code 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11234475 (N1-(2-Methoxybenzyl)-N4,N4-dimethylbenzene-1,4-diamine).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine

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